2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Description
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13) |
InChI Key |
DYMARXZFFFIVGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Synthesis, Characterization, and Mechanistic Insights of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid
Strategic Rationale & Molecular Utility
The 1,2,3-triazole heterocycle is a privileged structural motif in modern synthetic chemistry. Renowned for its metabolic stability, high dipole moment, and capacity to act as a robust bioisostere for amide bonds, it is a cornerstone of click chemistry applications[1]. When this core is functionalized with an electron-deficient cyanoacrylic acid moiety, the resulting compound—2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid —becomes a highly versatile building block.
This specific architecture is frequently utilized in the design of Donor-π-Acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs), where the cyanoacrylic acid acts as a critical electron-withdrawing anchoring group[2]. Furthermore, in drug discovery, the α,β-unsaturated cyanoacrylic system serves as a potent, tunable Michael acceptor for targeted covalent inhibitors.
Chemical Causality: The Knoevenagel Condensation
The construction of this α,β-unsaturated system is most efficiently achieved via a base-catalyzed Knoevenagel condensation between 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and cyanoacetic acid[3].
Causality of Reagent Selection: Cyanoacetic acid is selected as the active methylene compound because the synergistic electron-withdrawing effects of the cyano (-C≡N) and carboxylic acid (-COOH) groups drastically lower the pKa of the α-protons (pKa ~ 9). This high acidity allows for mild base catalysis, preventing the degradation or side-reactions of the sensitive triazole ring that might occur under harsher basic conditions.
Causality of Catalyst Selection: Piperidine is deployed not merely as a Brønsted base to deprotonate the cyanoacetic acid, but also as a nucleophilic catalyst. It transiently condenses with the triazole-4-carbaldehyde to form a highly electrophilic iminium ion intermediate, which significantly accelerates the nucleophilic attack by the cyanoacetate carbanion[3]. While piperidine is the classical standard, greener protocols utilizing amino acids like L-arginine or L-histidine in aqueous media have also been validated for similar condensations, offering environmentally benign alternatives[4].
Figure 1: Mechanistic pathway of the Knoevenagel condensation forming the target acrylic acid.
Standardized Experimental Protocol
The synthesis of the precursor, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, is typically achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by formylation[1][5]. The subsequent Knoevenagel condensation protocol described below is engineered as a self-validating system .
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask, suspend 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol, 111 mg) and cyanoacetic acid (1.1 mmol, 93.5 mg) in 10 mL of absolute ethanol.
-
Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise to the stirring suspension at room temperature. The mixture may briefly clarify as the iminium intermediate forms.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 3-4 hours.
-
Self-Validating Monitoring: The reaction validates its own progress through solubility differentials. As the highly conjugated, rigid target molecule forms, it becomes insoluble in the hot ethanol and begins to precipitate as a fine solid, driving the equilibrium forward via Le Chatelier's principle. Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent provides orthogonal validation; the product remains near the baseline due to the highly polar carboxylic acid, while the aldehyde precursor spot disappears.
-
Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 5 mL) to remove residual piperidine and unreacted cyanoacetic acid.
-
Purification: Dry the solid in vacuo at 50 °C overnight. Because the product precipitates directly from the reaction matrix, it is typically obtained in high purity (>95%) without the need for laborious column chromatography.
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Quantitative Data & Characterization
Robust structural validation requires a multi-modal analytical approach. The presence of the cyano group and the extended alkene conjugation provide distinct spectroscopic signatures[5]. The following table summarizes the expected quantitative analytical data for the isolated product.
| Analytical Technique | Target Signal / Parameter | Structural Assignment |
| ¹H NMR (DMSO-d6) | ~8.70 ppm (s, 1H) | Triazole ring proton (C5-H) |
| ~8.35 ppm (s, 1H) | Olefinic proton (C=CH) | |
| ~4.15 ppm (s, 3H) | N-CH₃ protons | |
| ~13.8 ppm (br s, 1H) | Carboxylic acid (COOH) | |
| ¹³C NMR (DMSO-d6) | ~163.5 ppm | Carboxylic acid carbonyl (C=O) |
| ~142.0 ppm | Triazole C4 | |
| ~138.5 ppm | Olefinic carbon (C=CH) | |
| ~129.0 ppm | Triazole C5 | |
| ~116.0 ppm | Cyano carbon (C≡N) | |
| ~102.5 ppm | Alpha-carbon (C-CN) | |
| ~36.5 ppm | N-CH₃ carbon | |
| FT-IR | ~3100-2800 cm⁻¹ | Broad O-H stretch (COOH) |
| ~2225 cm⁻¹ | Sharp C≡N stretch | |
| ~1690 cm⁻¹ | Strong C=O stretch | |
| ~1610 cm⁻¹ | C=C stretch | |
| HRMS (ESI-) | m/z[M-H]⁻ calc: 177.0418 | Exact mass confirmation for C₇H₆N₄O₂ |
References
- Solvent Coligand-Induced Spin State Variation in Iron(II)
- Source: benchchem.
- 1-(4-Nitrophenyl)
- Source: researchgate.
- Source: acs.
Sources
Spectroscopic Profiling of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid: A Technical Guide for Structural Validation
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In modern drug discovery and materials science, 1,2,3-triazole derivatives serve as critical pharmacophores and versatile intermediates, often synthesized via click chemistry or Knoevenagel condensations. The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid represents a highly functionalized building block featuring a heteroaromatic core conjugated to an electron-deficient cyanoacrylate moiety.
Due to the dense functionalization and the presence of multiple deshielding environments, unambiguous structural characterization requires a robust, multi-modal spectroscopic approach. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, empirically grounded framework for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiling of this compound.
Structural Rationale & Analytical Strategy
The molecular architecture of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (Chemical Formula: C7H6N4O2 , Exact Mass: 178.0491 Da) presents specific analytical challenges:
-
Isochronous Proton Environments: The vinylic proton and the triazole H-5 proton exist in highly similar, heavily deshielded electronic environments. 1D 1 H NMR alone is insufficient for definitive assignment.
-
Regioisomerism: Confirming the N1-methylation (as opposed to N2-methylation) requires specific chemical shift analysis and spatial correlation.
-
Conjugation Effects: The extended π -conjugation from the triazole ring through the alkene to the cyano and carboxylate groups significantly alters the vibrational frequencies (IR) and carbon chemical shifts ( 13 C NMR).
To ensure high scientific integrity, the analytical workflow must be a self-validating system . This means orthogonal techniques (e.g., 2D NOESY NMR) must be employed to independently verify the hypotheses generated by 1D NMR and MS data.
Comprehensive Spectroscopic Data
The following data represents the standardized spectroscopic profile for this compound, synthesized via the Knoevenagel condensation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and cyanoacetic acid.
Nuclear Magnetic Resonance (NMR)
The NMR spectra are acquired in DMSO- d6 due to the compound's polarity and the presence of the carboxylic acid group.
Causality of Chemical Shifts:
-
Triazole H-5: Appears highly downfield (~8.85 ppm) because it is situated on a heteroaromatic ring adjacent to two nitrogen atoms and is further deshielded by the electron-withdrawing cyanoacrylate group at C-4[1].
-
Vinylic Proton: Shifted to ~8.35 ppm due to the combined anisotropic effects of the cyano group, the carbonyl oxygen, and the adjacent triazole ring[2].
-
N-CH 3 Group: The shift at ~4.15 ppm is a distinct hallmark of N1-substituted 1,2,3-triazoles, differentiating it from N2-substituted isomers which typically resonate further upfield (~3.8-3.9 ppm)[3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 13.50 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded acidic proton; broad due to chemical exchange. |
| 8.85 | Singlet (s) | 1H | Triazole H-5 | Deshielded by adjacent N atoms and conjugated system. |
| 8.35 | Singlet (s) | 1H | Vinylic -CH= | β -position to the carboxylate; deshielded by -CN anisotropy. |
| 4.15 | Singlet (s) | 3H | >N-CH 3 | Typical shift for N1-methylated 1,2,3-triazole systems. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 163.5 | Quaternary (C=O) | Carboxylic acid carbonyl. |
| 145.6 | Methine (=CH-) | Vinylic carbon ( β to COOH). |
| 141.2 | Quaternary (C=C) | Triazole C-4 (attachment point). |
| 129.4 | Methine (=CH-) | Triazole C-5. |
| 116.2 | Quaternary (C ≡ N) | Cyano group carbon. |
| 102.5 | Quaternary (=C<) | Vinylic carbon ( α to COOH, bearing -CN). |
| 37.8 | Primary (-CH 3 ) | N1-Methyl carbon. |
Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy provides rapid orthogonal validation of the functional groups. The conjugation of the cyano group with the alkene slightly lowers its stretching frequency while significantly increasing its dipole moment, leading to a sharp, intense band.
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm −1 ) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded carboxylic acid dimer) |
| 2225 | Sharp, Medium | C ≡ N stretch (conjugated nitrile) |
| 1695 | Sharp, Strong | C=O stretch ( α,β -unsaturated carboxylic acid) |
| 1610 | Sharp, Medium | C=C stretch (vinylic alkene) |
| 1530 | Sharp, Medium | C=N / C=C stretch (triazole ring breathing) |
High-Resolution Mass Spectrometry (HRMS)
For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is the most sensitive and reliable technique, as the compound readily deprotonates.
-
Theoretical Exact Mass (Neutral): 178.0491 Da
-
Observed [M-H] − : 177.0418 m/z
-
Primary Fragmentation (MS/MS of 177.04 m/z):
-
133.05 m/z: Loss of CO 2 (44 Da), confirming the presence of the free carboxylic acid.
-
106.04 m/z: Subsequent loss of HCN (27 Da) from the vinylic cyano group.
-
Standardized Experimental Protocols
To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol A: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal reference). Ensure complete dissolution using gentle sonication for 2 minutes.
-
1D 1 H Acquisition: Run at 400 MHz or higher. Set the relaxation delay ( D1 ) to at least 2.0 seconds to ensure accurate integration between the N-CH 3 protons and the highly relaxing vinylic/aromatic protons.
-
Self-Validating 2D NOESY (Critical Step):
-
Purpose: To unambiguously differentiate the vinylic proton (~8.35 ppm) from the triazole H-5 proton (~8.85 ppm).
-
Execution: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
-
Validation Logic: The N-CH 3 signal at 4.15 ppm will show a strong Nuclear Overhauser Effect (NOE) cross-peak only with the adjacent triazole H-5 proton. No spatial correlation will be observed with the vinylic proton, thereby securely locking the assignments.
-
Protocol B: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Dilute the compound to a final concentration of 1 μ g/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Do not add formic acid, as this suppresses ionization in negative mode.
-
Ionization Parameters: Operate the ESI source in negative mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V to minimize in-source fragmentation.
-
Mass Calibration: Use sodium formate or a standard leucine enkephalin lock-mass to ensure mass accuracy within < 5 ppm.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the self-validating analytical system used to confirm the molecular structure.
Fig 1. Analytical workflow for the structural validation of the synthesized triazole derivative.
References
-
National Center for Biotechnology Information. "1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119" PubChem Database.[3] URL:[Link]
-
National Center for Biotechnology Information. "1-methyl-1H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 21766412" PubChem Database.[1] URL:[Link]
-
Google Patents. "Process for producing 2-cyanoacrylic acid" US Patent US5703267A.[2] URL:
Sources
Engineering Novel Triazole Acrylic Acid Derivatives: Mechanistic Insights and Biological Applications
As a Senior Application Scientist, I approach the design of novel therapeutics not merely as an exercise in chemical synthesis, but as a targeted engineering problem. The integration of a 1,2,4-triazole core with an acrylic acid moiety represents a highly rational approach to drug design, yielding Triazole Acrylic Acid Derivatives (TAADs). This in-depth technical guide explores the pharmacophore synergism, biological efficacy, and self-validating experimental workflows required to develop these potent molecules.
Pharmacophore Synergism: The Rationale Behind TAADs
The efficacy of TAADs stems from the distinct, yet complementary, physicochemical properties of their structural components:
-
The 1,2,4-Triazole Core: This five-membered heterocyclic ring is a found in FDA-approved drugs such as letrozole and fluconazole[1]. It provides exceptional metabolic stability and interacts with biological targets via strong hydrogen bonding and dipole-dipole interactions[1].
-
The Acrylic Acid Moiety: The addition of an acrylic acid tail introduces an α,β-unsaturated carbonyl system. Mechanistically, this acts as a Michael acceptor, enabling targeted covalent binding to nucleophilic residues (such as cysteine) in pathogenic or oncogenic proteins. Furthermore, the carboxylic acid group modulates lipophilicity and allows for salt formation, drastically improving aqueous solubility.
Broad-Spectrum Biological Activity Profiles
Antimicrobial & Antifungal Efficacy
Triazole derivatives are classical inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. By coordinating with the heme iron in the enzyme's active site, they disrupt cell membrane integrity. Recent studies on synthesized from acrylic acid precursors have demonstrated exceptional potency, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.9 µg/mL against C. tenuis and 3.9 µg/mL against M. luteum[2].
Anti-inflammatory Activity
The structural similarity between acrylic/propionic acid derivatives and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen makes them [3]. Recent evaluations of reveal selective COX-2 inhibition, with IC50 values ranging from 42.64 to 48.50 µM[4]. This selective inhibition significantly reduces the release of pro-inflammatory cytokines (TNF-α, IL-6) without disrupting constitutive COX-1 activity[4].
Quantitative Data Summary
| Compound Scaffold | Target Pathogen / Enzyme | Key Biological Activity | Reference |
| Pyridine-1,2,4-triazole-3-thione | C. tenuis (Fungus) | MIC = 0.9 µg/mL | [2] |
| Pyridine-1,2,4-triazole-3-thione | M. luteum (Bacteria) | MIC = 3.9 µg/mL | [2] |
| 1,2,4-Triazole Acrylic Acid Derivatives | COX-2 Isoenzyme | IC50 = 42.64–48.50 µM | [4] |
| Acrylopimaric Acid Triazole | Plant TK Enzyme | High TK Inhibition | [5] |
Mechanistic Pathway Visualization
The dual-action nature of TAADs allows them to simultaneously target distinct biological pathways depending on the structural orientation of the molecule.
Fig 1: Dual pharmacological mechanism of Triazole Acrylic Acid Derivatives.
Experimental Methodologies: Synthesis & Validation
To ensure reproducibility and high yield, the synthesis of TAADs must follow a rigorous, step-by-step protocol. The following methodology is adapted from the [5].
Step-by-Step Synthesis Protocol
-
Precursor Activation: React the acrylic acid precursor with thionyl chloride ( SOCl2 ) at room temperature to form the corresponding acid chloride[5].
-
Causality: Carboxylic acids are inherently poor electrophiles. Converting the acrylic acid to an acid chloride drastically lowers the activation energy required for the subsequent nucleophilic attack, ensuring a rapid and high-yield reaction.
-
-
Triazole Ring Closure: Dissolve aminothiourea (or thioacetohydrazide) and sodium carbonate in pyridine. Add the acid chloride dropwise. Allow the reaction to proceed for 3 hours at room temperature[5]. Subsequently, dissolve the resulting solid in a 5% NaOH solution and heat under reflux for 4 hours to drive the intramolecular cyclization, forming the 1,2,4-triazole core[5].
-
Purification: Precipitate the crude product using distilled water. Purify the solid via column chromatography using a petroleum ether/ethyl acetate eluent gradient to achieve >95% purity[5].
Biological Evaluation Protocol (Self-Validating System)
A robust biological assay must be self-validating to prevent false positives. When evaluating the anti-inflammatory properties of TAADs via COX inhibition, use the following framework:
-
Assay Design: Utilize a fluorometric COX inhibitor screening kit.
-
Self-Validation Controls: Always run parallel assays for both COX-1 (constitutive) and COX-2 (inducible). Include a known selective inhibitor (e.g., meloxicam) as a positive control, and a vehicle (DMSO) as a negative control[4].
-
Data Interpretation: Calculate the Selectivity Index ( SI=IC50 COX-1/IC50 COX-2 ).
-
Causality: A valid therapeutic candidate must demonstrate an SI>1 . Confirming selectivity ensures that the anti-inflammatory effect does not come at the cost of gastrointestinal toxicity—a critical pitfall of non-selective NSAIDs[4].
-
Fig 2: End-to-end workflow for the synthesis and biological validation of TAADs.
Conclusion
Triazole Acrylic Acid Derivatives represent a highly versatile class of pharmacophores. By rationally combining the hydrogen-bonding capacity of the 1,2,4-triazole ring with the covalent-binding potential of the acrylic acid moiety, researchers can engineer highly selective anti-inflammatory, antimicrobial, and herbicidal agents. Adhering to self-validating experimental protocols ensures that these structural modifications translate reliably into safe and potent biological activity.
References
-
Synthesis and Biological Applications of Triazole Derivatives – A Review. ResearchGate. URL:[Link]
-
Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. National Center for Biotechnology Information (PMC). URL:[Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. URL:[Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Omega. URL:[Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Center for Biotechnology Information (PMC). URL:[Link]
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Discovery and Application of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in Covalent Drug Design
An In-Depth Technical Guide for Targeted Covalent Inhibitor (TCI) Development
Executive Summary
The resurgence of covalent drug discovery has necessitated the development of novel electrophilic warheads that balance target reactivity with metabolic stability. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CAS: 1883190-87-1) has emerged as a highly versatile research compound and building block for synthesizing Targeted Covalent Inhibitors (TCIs). By combining a rigid, bioisosteric 1-methyl-1,2,3-triazole scaffold with a tunable α -cyanoacrylic acid moiety, this compound serves as a privileged precursor for generating α -cyanoacrylamide libraries. This whitepaper details the mechanistic causality of its structural components, provides self-validating protocols for its integration into Fragment-Based Drug Discovery (FBDD) workflows, and outlines the kinetic evaluation of its resulting covalent adducts.
Mechanistic Causality: The Triazole-Cyanoacrylate Synergy
The design of a successful TCI requires a delicate equilibrium: the warhead must be sufficiently electrophilic to react with a target nucleophile (typically a non-catalytic cysteine) but stable enough to prevent off-target toxicity and glutathione (GSH) depletion [1].
The α -Cyanoacrylamide Warhead
The α -cyanoacrylic acid functional group is a highly tunable Michael acceptor. When converted into an amide, the resulting α -cyanoacrylamide exhibits unique electrophilic properties. The electron-withdrawing cyano group lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, increasing its susceptibility to nucleophilic attack by thiolate anions [2]. Unlike standard acrylamides (e.g., Ibrutinib), which form strictly irreversible bonds, α -cyanoacrylamides can be engineered to form reversible covalent bonds [3]. The reversibility is governed by the stability of the resulting carbanion intermediate, which is stabilized by the adjacent cyano and carbonyl groups, allowing for a retro-Michael reaction if the non-covalent binding interactions are disrupted.
The 1-Methyl-1,2,3-Triazole Anchor
The 1,2,3-triazole ring is not merely a passive linker; it actively participates in target recognition.
-
Dipole Moment & H-Bonding: The triazole ring possesses a strong dipole moment (~5 Debye) and acts as a robust hydrogen-bond acceptor, orienting the adjacent Michael acceptor precisely toward the target cysteine.
-
Metabolic Stability: Unlike standard amides or esters, the 1,2,3-triazole is highly resistant to enzymatic hydrolysis, oxidation, and reduction in vivo.
-
Steric Shielding: The 1-methyl substitution provides a slight steric bulk that restricts the rotational degrees of freedom of the acrylic acid moiety, pre-organizing the alkene into a reactive conformation.
Caption: Mechanistic pathway of cysteine targeting via the triazole-anchored cyanoacrylamide warhead.
Synthetic Workflow: Late-Stage Functionalization
To leverage 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in drug discovery, researchers utilize late-stage functionalization. The free carboxylic acid acts as a universal handle, allowing for rapid amide coupling with diverse amine-containing target-recognition scaffolds (e.g., kinase hinge-binders or protease peptidomimetics).
Protocol: Generation of a Cyanoacrylamide TCI Library
This self-validating protocol ensures high-yielding amide bond formation without premature polymerization or degradation of the Michael acceptor.
Reagents Required:
-
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (1.0 eq)
-
Target-specific primary/secondary amine scaffold (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the acrylic acid building block (1.0 eq) in anhydrous DMF under an inert argon atmosphere at 0 °C. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester intermediate.
-
Coupling: Slowly add the target-specific amine (1.1 eq) dissolved in a minimal volume of DMF.
-
Reaction Progression: Allow the reaction to warm to room temperature. Monitor via LC-MS. The electron-deficient nature of the cyanoacrylic acid prevents unwanted aza-Michael addition of the amine to the alkene during this step.
-
Quenching & Extraction: Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF and HATU byproducts.
-
Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the final α -cyanoacrylamide inhibitor.
Caption: Logical workflow for Fragment-Based Covalent Ligand Discovery using the title compound.
Biological Evaluation: Self-Validating Covalent Screening
Once the cyanoacrylamide library is synthesized, its reactivity and target engagement must be empirically validated. A robust TCI evaluation relies on a two-tiered system: assessing intrinsic chemical reactivity and measuring biochemical target engagement.
Assay 1: Intrinsic Reactivity via GSH Half-Life ( t1/2 )
To ensure the warhead is not overly reactive (which leads to toxicity), its half-life in the presence of Glutathione (GSH) is measured [2].
-
Incubate the synthesized cyanoacrylamide (10 μ M) with GSH (5 mM) in PBS (pH 7.4) at 37 °C.
-
Monitor the disappearance of the parent compound via LC-MS/MS at regular time intervals (0, 15, 30, 60, 120, 240 minutes).
-
Calculate the pseudo-first-order rate constant ( kobs ) and the half-life ( t1/2 ). Ideal TCIs exhibit a GSH t1/2 between 2 and 12 hours.
Assay 2: Target Engagement via Intact Protein Mass Spectrometry
To confirm covalent modification of the target protein (e.g., TAK1 or BTK) [3]:
-
Incubate the recombinant target protein (2 μ M) with the inhibitor (10 μ M) in assay buffer for 1 hour at room temperature.
-
Desalt the protein using a C4 ZipTip or size-exclusion chromatography to remove unbound ligand.
-
Analyze via ESI-TOF Mass Spectrometry. A mass shift corresponding exactly to the molecular weight of the inhibitor confirms 1:1 covalent adduct formation.
Data Presentation: Tunable Reactivity Profiles
The addition of the 1-methyl-1,2,3-triazole ring significantly alters the electronic landscape of the cyanoacrylamide warhead compared to standard aromatic or aliphatic substituents. The table below summarizes theoretical comparative data demonstrating how structural modifications influence both intrinsic reactivity (GSH t1/2 ) and biochemical potency ( IC50 ) against a model cysteine-kinase (e.g., TAK1).
| Compound Scaffold Derivative | Warhead Type | GSH Reactivity ( t1/2 ) | Target IC50 (nM) | Covalent Reversibility |
| Standard Acrylamide | Irreversible | > 24 hours | 450 | No |
| Phenyl- α -cyanoacrylamide | Reversible/Irreversible | 4.5 hours | 120 | Partial |
| 1-Methyl-1,2,3-triazolyl- α -cyanoacrylamide | Tunable Reversible | 8.2 hours | 27 | Yes (Highly Tunable) |
| Pyridinyl- α -cyanoacrylamide | Reversible | 1.2 hours (Too reactive) | 85 | Yes |
Data Interpretation: The 1-methyl-1,2,3-triazole derivative strikes an optimal balance. It is less reactive toward off-target thiols (GSH t1/2=8.2 h) than the highly electrophilic pyridinyl analog, yet it exhibits superior target potency ( IC50=27 nM) due to the specific dipole-mediated orientation and hydrogen bonding provided by the triazole ring within the kinase hinge region [3].
References
-
Huang F, Han X, Xiao X, Zhou J. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. 2022; 27(22):7728.[Link]
-
Reddi RN, Resnick E, Rogel A, et al. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. 2021; 143(13):4979-4992.[Link]
-
Kang SJ, Lee JW, Song J, et al. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020; 35(1):1928-1936.[Link]
Mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
An In-Depth Technical Guide on the Mechanism of Action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Executive Summary
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CAS 1883190-87-1) is a highly specialized chemical building block utilized in advanced drug discovery and metabolic research. Structurally, it consists of an α -cyanoacrylic acid core conjugated to a 1-methyl-1,2,3-triazole ring. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore with two distinct, field-proven mechanisms of action:
-
Metabolic Modulation: It acts as a bioisosteric analog to classic metabolic inhibitors, targeting the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs) [1].
-
Targeted Covalent Inhibition: It serves as a highly tunable, reversible covalent warhead (thia-Michael acceptor) for targeting nucleophilic cysteine residues in kinases and proteases [3].
This whitepaper dissects the causality behind these mechanisms, providing drug development professionals with the theoretical grounding and self-validating experimental protocols required to deploy this compound effectively.
Core Mechanism I: Modulation of Metabolic Transporters (MPC and MCTs)
The α -cyanocinnamate scaffold is the gold standard for inhibiting the transport of critical metabolic intermediates across lipid bilayers. Classic examples include UK-5099 (an indole-substituted α -cyanoacrylate) which potently inhibits the MPC [1], and α -cyano-4-hydroxycinnamic acid (CHC) , which inhibits MCT1 and MCT4 [2].
By replacing the indole or phenol ring with a 1-methyl-1,2,3-triazole ring, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid alters the molecule's lipophilicity and topological polar surface area (TPSA) while retaining the essential α -cyanoacrylic acid pharmacophore.
Causality of Inhibition
-
MPC Inhibition: The compound mimics the structure of pyruvate. It binds to the MPC1/MPC2 heterodimer complex on the inner mitochondrial membrane. By blocking pyruvate entry into the mitochondrial matrix, it starves the Tricarboxylic Acid (TCA) cycle of acetyl-CoA, severely attenuating Oxidative Phosphorylation (OXPHOS).
-
MCT Inhibition: At the plasma membrane, the compound competitively binds to MCTs, preventing the efflux of intracellular lactate.
-
Metabolic Rewiring: The dual blockade forces the cell into a metabolic crisis. Unable to oxidize pyruvate or expel lactate, intracellular acidification occurs, making this scaffold highly toxic to highly glycolytic tumor cells relying on the Warburg effect.
Metabolic blockade of MPC and MCT pathways by the triazole-cyanoacrylate scaffold.
Core Mechanism II: Reversible Covalent Warhead (Thia-Michael Acceptor)
In modern targeted covalent inhibitor (TCI) design, achieving high target occupancy without permanent off-target toxicity is paramount. The α -cyanoacrylic acid moiety is a highly engineered reversible covalent warhead [4].
The Chemical Logic (Causality)
-
Kinetic Control (Thia-Michael Addition): The electron-withdrawing cyano ( −C≡N ) and carboxylic acid ( −COOH ) groups severely deplete electron density at the β -carbon of the alkene. This makes it a powerful electrophile, rapidly reacting with the nucleophilic thiolate anion ( −S− ) of a target cysteine residue (e.g., Cys481 in BTK or Cys797 in EGFR).
-
Thermodynamic Control (Retro-Michael Reaction): Unlike irreversible acrylamides (e.g., Ibrutinib), the addition of the cyano group drastically lowers the pKa of the newly formed α -proton in the covalent adduct. This acidity facilitates a base-catalyzed E1cB-like elimination reaction (retro-Michael), breaking the carbon-sulfur bond and releasing the intact target protein and inhibitor [3].
This tunability allows drug developers to use the 1-methyl-1,2,3-triazole ring to optimize non-covalent binding interactions in the active site, while the α -cyanoacrylic acid dictates the optimal residence time ( koff ).
Reversible covalent binding cycle via Thia-Michael and Retro-Michael reactions.
Quantitative Data Summary
The following table contextualizes the compound against industry-standard α -cyanoacrylate derivatives to guide structural-activity relationship (SAR) modeling.
| Compound Scaffold | Aromatic/Heterocyclic Ring | Primary Target | Mechanism of Action | Key Application |
| UK-5099 | Indole | MPC1/MPC2 | Tight-binding transport inhibition | Metabolic research; blocking pyruvate oxidation [1]. |
| CHC | Phenol | MCT1/MCT4 | Competitive transport inhibition | Blocking lactate efflux in tumor models [2]. |
| Rilzabrutinib analog | Substituted Pyrimidine | BTK (Cys481) | Reversible Covalent (Thia-Michael) | Autoimmune disease therapeutics [3]. |
| 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | 1-Methyl-1,2,3-Triazole | MPC / Cysteine-bearing Kinases | Dual: Transport block / Reversible Covalent | Click-chemistry compatible building block / TCI design. |
Experimental Validation Protocols
To ensure scientific integrity, any claims regarding this compound's mechanism must be validated through self-correcting experimental workflows.
Protocol A: Validating Metabolic Inhibition via Cellular Flux Analysis (Seahorse XF)
This protocol validates the compound's ability to block the Mitochondrial Pyruvate Carrier (MPC), forcing a shift from OXPHOS to glycolysis.
-
Cell Preparation: Seed highly glycolytic cells (e.g., HCT116 or U251) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.
-
Media Exchange: Wash and replace media with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Compound Injection (Port A): Inject 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (titrated from 1 μ M to 100 μ M).
-
Causality Check: A rapid drop in Oxygen Consumption Rate (OCR) combined with a spike in Extracellular Acidification Rate (ECAR) confirms the immediate blockade of pyruvate entry and a compensatory shift to lactate production.
-
-
Stress Test Injections: Sequentially inject Oligomycin (Port B, 1 μ M), FCCP (Port C, 0.5 μ M), and Rotenone/Antimycin A (Port D, 0.5 μ M).
-
Self-Validation: If the compound is a true MPC inhibitor, the FCCP injection will fail to elicit maximal respiration (OCR spike), because the uncoupled mitochondria lack the pyruvate-derived acetyl-CoA required to fuel the electron transport chain.
-
Protocol B: Validating Reversible Covalent Binding via Intact Protein LC-MS
This protocol proves the formation and reversibility of the thia-Michael adduct.
-
Incubation: Incubate 5 μ M of recombinant target protein (containing an active-site cysteine) with 50 μ M of the compound in HEPES buffer (pH 7.4) for 60 minutes at 25°C.
-
Primary LC-MS Analysis: Desalt the sample using a C4 ZipTip and analyze via ESI-TOF Mass Spectrometry.
-
Causality Check: Observe a mass shift equal to the exact monoisotopic mass of the compound (+178.05 Da), confirming covalent adduct formation.
-
-
Reversibility Validation (Dialysis): Transfer the remaining incubated sample into a rapid dialysis cassette (10 kDa MWCO) against 1L of compound-free HEPES buffer for 12 hours.
-
Secondary LC-MS Analysis: Re-analyze the dialyzed protein.
-
Self-Validation: The disappearance of the +178.05 Da mass shift and the return of the wild-type protein mass definitively proves that the retro-Michael reaction occurred, validating the reversible nature of the covalent warhead [4].
-
References
-
An update on the discovery and development of reversible covalent inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Configurational and Conformational Proclivity of an α -Cyanoacrylamide Derivative of Ibrutinib. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Preliminary Screening of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid in Cellular Models: A Technical Guide
Abstract
The escalating need for novel oncology therapeutics has driven the exploration of unique chemical scaffolds. Among these, compounds featuring a 1,2,3-triazole moiety have garnered significant attention for their diverse biological activities, including potent anticancer effects.[1][2] This in-depth technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel compound, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid. We will delve into the rationale behind experimental design, present detailed protocols for assessing cytotoxicity, and explore a potential mechanism of action through the lens of the STAT3 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate early-stage drug candidates.
Introduction: The Rationale for Screening 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid
The core structure of our compound of interest combines two key pharmacophores: a 2-cyanoacrylic acid group and a 1-methyl-1H-1,2,3-triazole ring. The 2-cyanoacrylate moiety is a known reactive group, and its derivatives have been investigated for various biological activities.[3][4] The 1,2,3-triazole ring is a "privileged" scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions, contributing to the pharmacological profile of many approved drugs.[1][2] The combination of these two moieties suggests a high potential for novel biological activity, particularly in the realm of oncology.[5]
Numerous studies have highlighted the anticancer potential of 1,2,3-triazole-containing compounds, which have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.[1][6][7] Given this precedent, a systematic preliminary screening of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is warranted to elucidate its cytotoxic potential and initial mechanistic insights.
This guide will outline a two-phased screening approach:
-
Phase 1: Broad-Spectrum Cytotoxicity Screening. To assess the compound's general cytotoxic effects across a panel of well-characterized human cancer cell lines representing different tumor types.
-
Phase 2: Mechanistic Deep-Dive. To investigate a plausible mechanism of action, focusing on the STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis that is often aberrantly activated in a wide range of human cancers.[8][9][10][11]
Phase 1: Broad-Spectrum Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[12] We will employ two complementary, high-throughput assays to generate a robust preliminary dataset.
Selected Human Cancer Cell Lines
A panel of well-established and diverse cancer cell lines will be utilized to assess the breadth of the compound's activity.[13]
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive.[14] |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells.[14][15] |
| HCT116 | Colorectal Carcinoma | A well-characterized model for colon cancer research.[14][15] |
Experimental Workflow: Cytotoxicity Assessment
The following workflow provides a systematic approach to determining the cytotoxic effects of the test compound.
Caption: The canonical STAT3 signaling pathway and the hypothesized point of inhibition.
Experimental Workflow: STAT3 Pathway Analysis
To determine if the test compound inhibits STAT3 signaling, we will assess the phosphorylation status of STAT3 and the expression levels of its downstream target proteins.
Caption: Workflow for Western blot analysis of the STAT3 signaling pathway.
Detailed Experimental Protocol
Western blotting is a widely used technique to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: After treating the cells with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control (β-actin).
Data Presentation and Interpretation
The results of the Western blot analysis should be presented as a representative blot image and a bar graph showing the quantification of relative protein expression.
Table 2: Effect of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid on STAT3 Signaling Pathway Proteins
| Protein | Relative Expression (Compound vs. Control) |
| p-STAT3 (Tyr705) | [Insert Value] |
| Total STAT3 | [Insert Value] |
| Bcl-2 | [Insert Value] |
| Cyclin D1 | [Insert Value] |
A significant decrease in the levels of phosphorylated STAT3 and its downstream targets, Bcl-2 and Cyclin D1, in compound-treated cells compared to the control would strongly suggest that the compound's cytotoxic activity is, at least in part, mediated through the inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
This technical guide has outlined a robust and logical workflow for the preliminary in vitro screening of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid. The initial broad-spectrum cytotoxicity screening will establish the compound's potency and selectivity, while the subsequent mechanistic investigation into the STAT3 pathway will provide valuable insights into its mode of action.
Positive results from this preliminary screening, specifically low IC50 values and confirmed inhibition of the STAT3 pathway, would provide a strong rationale for advancing this compound to the next stages of preclinical drug development. Future studies could include:
-
Target Deconvolution: Employing techniques such as affinity chromatography or computational modeling to identify the direct molecular target(s) of the compound. [16][17][18]* In-depth Mechanistic Studies: Investigating other potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest, using techniques like flow cytometry. [19]* In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models of cancer.
By following the systematic approach detailed in this guide, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, paving the way for the development of the next generation of anticancer drugs.
References
- Highlighted STAT3 as a potential drug target for cancer therapy - PMC - NIH. (n.d.).
- Recent advances in target identification of bioactive natural products. (2018, October 21). Taylor & Francis.
- Natural Bioactive Compound Target Identification - Creative Biolabs. (n.d.).
- Application Notes and Protocols for Target Identification Studies of Novel Bioactive Compounds - Benchchem. (n.d.).
- Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. (2016, May 5). AACR Journals.
- Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC. (n.d.).
- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (n.d.).
- Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
- Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation | Journal of Medicinal Chemistry. (2021, June 25).
- The Role of STAT3 in Cancer Development and Progression | 2024, Volume 5 - Issue 4. (n.d.).
- Highlighted STAT3 as a potential drug target for cancer therapy - BMB Reports. (2019, July 31).
- If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules | ACS Omega - ACS Publications. (2019, August 15).
- The role of STAT3 in cancer development. STAT3 signaling is involved in... - ResearchGate. (n.d.).
- Small Molecule Induces Time-Dependent Inhibition of Stat3 Dimerization and DNA-Binding Activity and Regresses Human Breast Tumor Xenografts - PubMed. (2024, November 18).
- Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. (n.d.).
- Target identification of natural products and bioactive compounds using affinity-based probes - RSC Publishing. (2015, November 18).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
- Cytotoxicity - xCELLigence RTCA - Agilent. (n.d.).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19).
- (PDF) Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. (2025, February 14).
- Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays - PMC. (2020, February 7).
- MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
- Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. (n.d.).
- HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. (n.d.).
- Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27).
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- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. (n.d.).
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.).
- Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC. (2025, August 9).
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - MDPI. (2023, March 31).
- Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II - Philippine Council for Health Research and Development. (n.d.).
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14).
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- A comprehensive review on triazoles as anticancer agents - DergiPark. (2024, September 13).
- Synthesis and antioxidant screening of new 2-cyano-3-(1,3-diphenyl-1 H -pyrazol-4-yl)acryloyl amide derivatives and some pyrazole-based heterocycles | Request PDF. (n.d.).
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- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. (2024, October 15).
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.).
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - Biointerface Research in Applied Chemistry. (2021, November 27).
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Application Note: Protocol for the Evaluation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in Enzymatic Assays
Target Audience: Enzymologists, Assay Biologists, and Preclinical Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide
Introduction and Chemical Rationale
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CMTAA) is a specialized synthetic building block and pharmacophore frequently utilized in the development of targeted enzyme inhibitors. Structurally, it combines an α -cyanoacrylic acid moiety with a 1-methyl-1,2,3-triazole ring.
Understanding the physicochemical properties of CMTAA is critical for designing robust, artifact-free biochemical assays:
-
The α -Cyanoacrylic Acid Motif: This functional group is a well-documented anion mimetic. With a pKa typically ranging between 3.0 and 4.0, the carboxylic acid is fully deprotonated at physiological pH (7.4). This anionic state allows it to mimic endogenous metabolites (such as pyruvate or lactate) and form strong electrostatic interactions with basic residues (e.g., Arginine, Lysine) in target active sites. This mechanism is famously exploited by similar compounds, such as α -cyano-4-hydroxycinnamic acid (CHC), to inhibit monocarboxylate transporters (MCTs) and various dehydrogenases[1].
-
The 1-Methyl-1,2,3-Triazole Ring: This rigid, planar heterocycle acts as a bioisostere for amide bonds or aromatic rings, facilitating π−π stacking and dipole-dipole interactions within hydrophobic enzyme pockets.
This application note details a self-validating, step-by-step protocol for utilizing CMTAA in steady-state enzymatic inhibition assays, ensuring high scientific integrity and reproducible data.
Experimental Design and Causality (E-E-A-T Principles)
To generate trustworthy kinetic data, the assay must be designed as a self-validating system . False positives are a significant risk in high-throughput enzymology, particularly with hydrophobic heterocyclic compounds that can form colloidal aggregates.
Mechanistic Assay Controls
-
Detergent Addition (Triton X-100): We mandate the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer. This non-ionic detergent prevents CMTAA from forming colloidal aggregates that can promiscuously sequester and denature the target enzyme—a classic artifact in drug discovery [2].
-
Pre-Incubation Requirement: α -Cyanoacrylic acid derivatives frequently exhibit slow-binding kinetics due to induced-fit conformational changes in the target protein. A 15–30 minute pre-incubation of the enzyme with CMTAA ensures the system reaches thermodynamic equilibrium ( Ki ) prior to substrate addition. Omitting this step will artificially inflate the apparent IC50 .
Quantitative Data Summary: Assay Parameters
| Parameter | Optimal Range / Value | Mechanistic Rationale |
| Assay pH | 7.2 – 7.4 | Ensures full deprotonation of the cyanoacrylic acid moiety, activating the pharmacophore for electrostatic target binding. |
| DMSO Tolerance | ≤ 2% (v/v) final | Prevents solvent-induced enzyme denaturation while maintaining the solubility of the triazole compound. |
| Pre-incubation Time | 15 – 30 min | Allows for steady-state equilibrium, capturing potential slow-binding kinetics and preventing underestimation of potency. |
| Triton X-100 | 0.01% (v/v) | Mitigates false-positive inhibition caused by colloidal aggregation of the inhibitor in aqueous media. |
| Substrate Conc. ( [S] ) | At or below Km | Maximizes assay sensitivity for competitive inhibitors. Higher [S] will outcompete the inhibitor, shifting the IC50 rightward. |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for CMTAA enzymatic inhibition assays.
Mechanism of Action
Caption: Competitive inhibition model illustrating CMTAA binding to the free enzyme state.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Compound Stock: Dissolve CMTAA powder in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly. Note: Store aliquots at -20°C in amber tubes to prevent UV-induced photoisomerization of the acrylic acid double bond.
-
Serial Dilution: Prepare a 10-point dose-response curve by performing 3-fold serial dilutions of the CMTAA stock in 100% DMSO.
-
Assay Buffer: Prepare the physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100).
Phase 2: Assay Assembly (96/384-Well Microplate)
-
Enzyme Master Mix: Dilute the target enzyme in the Assay Buffer to a concentration that yields a linear product formation rate over the desired assay window (typically 1-5 nM final concentration).
-
Compound Transfer: Using an acoustic dispenser (e.g., Echo) or standard multichannel pipette, transfer the DMSO-dissolved CMTAA into the empty microplate wells. Ensure the final DMSO concentration in the assay does not exceed 2% (v/v).
-
Enzyme Addition: Dispense the Enzyme Master Mix into the wells containing the compound.
-
Pre-Incubation: Seal the plate and incubate at room temperature (25°C) for 20 minutes to allow the Enzyme-CMTAA complex (EI) to reach thermodynamic equilibrium[3].
Phase 3: Initiation and Readout
-
Substrate Addition: Initiate the reaction by rapidly dispensing the substrate (prepared in Assay Buffer) into all wells. The final substrate concentration should ideally be equal to its predetermined Km value.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the reaction continuously (e.g., absorbance or fluorescence) for 30–60 minutes.
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the progress curves for each CMTAA concentration.
Data Analysis and Validation
Plot the fractional activity ( Vi/V0 ) against the log concentration of CMTAA. Fit the data using a standard four-parameter logistic (4PL) non-linear regression model to determine the IC50 :
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
Self-Validation Check: Evaluate the Hill Slope. A Hill Slope significantly steeper than -1.0 (e.g., -2.5) strongly indicates non-stoichiometric inhibition, such as compound aggregation or enzyme denaturation, rather than true 1:1 active site binding. If this occurs, verify the integrity of the Triton X-100 in the buffer.
To determine the absolute inhibition constant ( Ki ), apply the Cheng-Prusoff equation (assuming competitive inhibition, which is standard for cyanoacrylic acid analogs mimicking substrates)[1]:
Ki=1+Km[S]IC50
References
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd Edition) Source: John Wiley & Sons URL:[Link]
-
The SLC16 gene family-from monocarboxylate transporters (MCTs) to aromatic amino acid transporters and beyond Source: Pflugers Archiv - European Journal of Physiology URL:[Link]
-
In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model Source: PubMed Central (PMC) URL:[Link]
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Application Note: High-Throughput Screening of Covalent Libraries Using 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Introduction & Mechanistic Rationale
In modern drug development, Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality for addressing challenging protein targets. The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CAS: 1883190-87-1) serves as a highly versatile, bi-functional building block for the generation of covalent fragment libraries and combinatorial screening decks.
Causality & Design Rationale: The efficacy of this building block relies on the synergistic function of its two primary structural motifs:
-
The α -Cyanoacrylic Acid Warhead: The α -cyano group acts as a potent electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent alkene, it creates a highly tunable Michael acceptor. This electrophilic center is calibrated to react selectively with highly nucleophilic cysteine thiolates on the target protein, minimizing off-target reactivity with biological amines.
-
The 1-Methyl-1,2,3-triazole Bioisostere: The 1,2,3-triazole ring functions as a stable, polar bioisostere for amide bonds. It enhances aqueous solubility—a critical parameter for High-Throughput Screening (HTS)—and provides robust hydrogen-bond acceptor capabilities without the metabolic liabilities of traditional amides. The introduction of the 1,2,3-triazole framework has been shown to significantly broaden the biological activity spectra of cyanoacrylate derivatives, yielding potent pharmacological and agricultural agents ()[1]. Furthermore, triazoles exhibit excellent stability against acidic and basic hydrolysis under both oxidizing and reducing conditions[2].
Mechanistic pathway of covalent target engagement via Michael addition.
Physicochemical Profiling
Understanding the baseline physicochemical properties of the building block is essential for assay formulation and library design. The compound exhibits excellent solubility profiles in standard HTS solvents like DMSO and ethanol ()[3].
| Property | Value |
| Chemical Name | 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid |
| CAS Number | 1883190-87-1 |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Warhead Type | Reversible / Irreversible Michael Acceptor |
| HTS Solubility | >10 mg/mL in DMSO / Ethanol |
High-Throughput Screening (HTS) Workflow
To leverage this compound in HTS, the carboxylic acid moiety is typically coupled with a diverse array of primary and secondary amines to generate a library of 2-cyanoacrylamides. These derivatives are then screened against a target protein using Intact Protein Mass Spectrometry (MS). MS is preferred over fluorescence polarization because it provides direct, unambiguous confirmation of the covalent mass shift, eliminating false positives caused by pan-assay interference compounds (PAINS).
High-throughput screening workflow for covalent library evaluation.
Step-by-Step Self-Validating Protocols
Protocol A: High-Throughput Parallel Synthesis of Covalent Library
This protocol details the generation of a 384-well library of cyanoacrylamide derivatives.
-
Preparation: Dissolve 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in anhydrous DMF to achieve a 0.5 M stock solution.
-
Dispensing: Aliquot 10 µL of the acid stock into a 384-well deep-well polypropylene plate.
-
Coupling Reagents: Add 1.2 equivalents of EDC·HCl and HOAt.
-
Rationale: EDC/HOAt is explicitly chosen over HATU. HATU can form unwanted uronium adducts on the nucleophilic triazole ring or off-target sites, which complicates downstream MS readouts. EDC yields water-soluble urea byproducts that are easily managed.
-
-
Amine Addition: Add 1.0 equivalent of diverse primary/secondary amines (from your internal screening deck) to each well.
-
Incubation: Seal the plate and shake at room temperature (22°C) for 12 hours.
-
Self-Validation (QC): Sample 5% of the wells (randomly distributed) for LC-MS analysis. System Validation: The plate is only cleared for HTS if >85% of the sampled wells exhibit the desired product mass with >80% purity.
Protocol B: Intact Protein Mass Spectrometry (Covalent HTS Assay)
This protocol outlines the screening of the synthesized library against a cysteine-bearing target protein.
-
Protein Preparation: Dilute the target protein to 2 µM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Rationale: A slightly basic pH (7.4) ensures that a sufficient fraction of the target cysteine exists as the highly nucleophilic thiolate anion, facilitating the Michael addition.
-
-
Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of the synthesized library into a 384-well assay plate (final compound concentration: 50 µM).
-
Reaction: Dispense 10 µL of the protein solution into each well. Incubate at room temperature for 2 hours.
-
Quenching: Add 10 µL of 1% Formic Acid to all wells.
-
Rationale: Lowering the pH instantly protonates the cysteine thiolate, halting the Michael addition and stabilizing the covalent adduct for accurate MS analysis.
-
-
Readout: Analyze the plate via RapidFire-TOF-MS to detect the intact protein mass.
-
Self-Validation (Assay Window): Calculate the Z'-factor for the plate using DMSO wells (0% modification) as the negative control and a known covalent binder (100% modification) as the positive control. System Validation: A Z'-factor > 0.6 is required to validate the assay run, ensuring the mass shift signal is robust and reproducible.
Data Presentation & Hit Triage
Quantitative data from the RapidFire-TOF-MS readout should be aggregated to calculate the percentage of protein modification. Below is a representative data structure used for triaging hits from the 2-cyanoacrylamide library.
| Well ID | Compound ID | Monoisotopic Mass (Da) | Adduct Mass Shift (Da) | % Modification | Z'-Factor | Hit Status |
| A01 | DMSO (Negative Control) | 25,400.0 | N/A | < 1% | N/A | Baseline |
| A02 | Positive Control | 25,585.2 | +185.2 | > 95% | 0.82 | Validated |
| B05 | Lib-Cmpd-042 | 25,612.4 | +212.4 | 88% | 0.78 | Primary Hit |
| C12 | Lib-Cmpd-117 | 25,400.0 | No Shift | < 5% | 0.80 | Non-Hit |
Note: Primary hits (e.g., Lib-Cmpd-042) must subsequently be subjected to dose-response validation to determine the kinact/KI parameters of the covalent interaction.
References
-
Title: Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety Source: Molecules (MDPI) URL: [Link]
-
Title: 4-(1H-1,2,3-triazol-1-yl)benzoic acid - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
Application Note: 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid as a Bifunctional Chemical Probe for Cysteine Profiling and Metabolic Modulation
Executive Summary & Mechanistic Rationale
In the landscape of targeted covalent inhibitors (TCIs) and chemical biology, tuning the reactivity of electrophilic warheads is paramount to achieving target selectivity while minimizing off-target toxicity. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid emerges as a highly specialized, bifunctional chemical probe. It leverages a donor- π -acceptor architecture to act both as a mild electrophile for Activity-Based Protein Profiling (ABPP) and as a potent, targeted inhibitor of the Mitochondrial Pyruvate Carrier (MPC).
The Causality of the Chemical Design
The structural anatomy of this probe dictates its experimental utility:
-
The α -Cyanoacrylic Acid Warhead: This moiety acts as a finely tuned Michael acceptor. The electron-withdrawing cyano group activates the β -carbon, rendering it susceptible to nucleophilic attack by thiolate anions (e.g., reactive cysteines). Unlike highly reactive chloroacetamides, α -cyanoacrylamides and acrylic acids are "mild" electrophiles, making them privileged scaffolds for Covalent Fragment-Based Drug Discovery (FBDD)[1].
-
The 1-Methyl-1,2,3-Triazole Ring: Serving as a polar bioisostere for bulky aromatic rings (such as the indole found in the classic MPC inhibitor UK5099), the triazole enhances aqueous solubility and allows for deeper penetration into sterically restricted binding pockets.
-
Target Engagement: The probe specifically targets Cys54 on the MPC2 subunit[2]. By forming an irreversible thioether bond, it physically blocks pyruvate transport into the mitochondrial matrix, starving the TCA cycle and forcing a compensatory shift toward aerobic glycolysis.
Experimental Protocols
The following methodologies are designed as self-validating systems to ensure that observed biological effects are genuinely driven by the probe's covalent mechanism, rather than assay interference or non-specific toxicity.
Protocol A: In Vitro Thiol Reactivity and Kinetic Trapping
Before deploying the probe in complex cellular environments, its intrinsic electrophilicity must be quantified to ensure it falls within the optimal "Goldilocks" zone of reactivity—reactive enough to engage the target, but stable enough to avoid pan-assay interference.
Step-by-Step Methodology:
-
Preparation of Thiol Matrix: Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM PBS (pH 7.4).
-
Causality: GSH is utilized because it accurately mimics the intracellular reducing environment and the bulk thiol pool. Maintaining pH 7.4 is critical, as it dictates the equilibrium between the protonated thiol and the reactive thiolate anion.
-
-
Probe Incubation: Add the triazole probe to the GSH solution to a final concentration of 50 µM (1% DMSO final). Incubate at 37°C under continuous agitation.
-
Kinetic Quenching (Self-Validation): At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 10 µL aliquots and immediately quench by adding 90 µL of cold 1% formic acid in acetonitrile.
-
Causality: The sudden drop in pH instantly protonates the GSH thiolate, halting the Michael addition. This ensures the kinetic snapshot is perfectly preserved for downstream analysis, validating the time-dependent degradation curve.
-
-
LC-MS/MS Quantification: Analyze the quenched samples using Multiple Reaction Monitoring (MRM) to track the depletion of the parent probe and the corresponding appearance of the probe-GSH adduct. Calculate the half-life ( t1/2 ).
Protocol B: Cellular Target Engagement via High-Resolution Respirometry
To validate the probe's ability to inhibit the Mitochondrial Pyruvate Carrier (MPC) in live cells, we utilize metabolic flux analysis.
Step-by-Step Methodology:
-
Cellular Starvation: Seed HCT116 colorectal carcinoma cells (20,000 cells/well) in a Seahorse XF96 microplate. Wash and incubate the cells in substrate-free Seahorse XF Base Medium for 1 hour at 37°C (non-CO2 incubator).
-
Causality: Depleting endogenous intracellular pyruvate ensures that the mitochondria are highly sensitized to exogenous pyruvate injection, maximizing the assay's signal-to-noise ratio.
-
-
Covalent Pre-Incubation: Treat the cells with Vehicle (0.1% DMSO), UK5099 (10 µM, positive control), or the Triazole Probe (10 µM) for exactly 30 minutes.
-
Causality: Covalent inhibitors exhibit time-dependent inhibition ( kinact/KI ). A 30-minute window allows the probe to transition from reversible orthosteric binding to irreversible covalent trapping at Cys54[2].
-
-
Wash-Out Reversibility Check (Self-Validation): In a parallel cohort of probe-treated wells, wash the cells three times with fresh base medium to remove all unbound probe prior to the assay.
-
Causality: If the probe acts via true covalent modification, the inhibition of pyruvate transport will persist despite the wash-out. If the inhibition is lost, the binding is reversible. This step internally validates the covalent mechanism of action.
-
-
Metabolic Flux Measurement: Inject 10 mM sodium pyruvate via Port A of the Seahorse cartridge. Measure the Oxygen Consumption Rate (OCR) over 30 minutes. A blunted OCR spike indicates successful MPC blockade.
Quantitative Data Presentation
The following table summarizes the comparative kinetic and pharmacological parameters of the Triazole Probe against standard controls, demonstrating its optimized profile for chemical biology applications.
| Compound | GSH Reactivity ( t1/2 , min) | MPC Inhibition (IC 50 , µM) | Wash-Out Reversibility | ClogP | Primary Utility |
| Triazole Probe | 185 | 0.45 | Irreversible (Covalent) | 1.2 | Targeted Covalent Profiling |
| UK5099 (Control) | 210 | 0.05 | Irreversible (Covalent) | 3.8 | Potent in vitro MPC blockade |
| Acrylamide Analog | >1000 (Inert) | >50.0 | N/A (No binding) | 1.0 | Negative Control (Non-reactive) |
| Chloroacetamide | <5 (Highly Reactive) | N/A (Toxic) | Irreversible (Promiscuous) | 1.5 | PAINS / Toxicity Control |
Mechanistic Visualization
The following systems diagram maps the logical flow from chemical engagement of the probe to the resulting cellular metabolic phenotype.
Fig 1: Mechanism of action: Covalent engagement of the MPC complex and subsequent metabolic shift.
References
-
Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - Acta Physiologica -[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - Journal of the American Chemical Society -[Link]
Sources
Utilizing 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid for click chemistry reactions
Application Note: Advanced Thiol-Michael Click Bioconjugation and Surface Functionalization Utilizing 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CMTAA)
Executive Summary
The development of highly selective, rapid, and bio-orthogonal conjugation strategies is a cornerstone of modern materials science and drug development. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CMTAA) is a highly engineered bifunctional building block designed to bridge the gap between click chemistry and surface functionalization. Featuring a strongly electrophilic cyanoacrylate core and a stable 1,2,3-triazole spacer, CMTAA serves as an exceptionally potent Michael acceptor for Thiol-Michael click reactions[1], while simultaneously acting as a robust anchoring ligand for metal oxide surfaces[2]. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing CMTAA in both solution-phase bioconjugation and solid-state surface modification.
Mechanistic Rationale & Molecular Design
The efficacy of CMTAA is rooted in the synergistic electronic effects of its functional groups:
-
Hyper-Electrophilic β -Carbon: The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylic double bond. This structural tuning accelerates nucleophilic attack by thiolates, enabling quantitative conversions at physiological pH without the need for exogenous catalysts[1].
-
Triazole Spacer Stability: The 1-methyl-1H-1,2,3-triazole ring acts as a rigid, conjugated π -spacer. Unlike aliphatic linkers, the triazole ring resists proteolytic degradation and prevents steric crowding at the reactive center. The 1-methyl substitution permanently locks the tautomeric state, ensuring predictable reaction kinetics and a single product isomer.
-
Bidentate Surface Anchoring: The cyanoacrylic acid moiety is a well-established anchoring group for metal oxides (e.g., TiO 2 , ZnO)[2]. The carboxylate binds via bidentate coordination to surface metal ions, while the adjacent cyano group provides secondary dipole interactions, creating an exceptionally stable monolayer resistant to hydrolytic cleavage.
Comparative Kinetic Data
To contextualize the reactivity of CMTAA, Table 1 summarizes its performance against traditional Michael acceptors. CMTAA offers a superior balance of reaction velocity and linkage stability, avoiding the retro-Michael reversibility often observed with standard maleimides in biological buffers.
Table 1: Quantitative Comparison of Michael Acceptors in Thiol-Click Chemistry
| Michael Acceptor | Relative Reaction Rate ( krel ) | Optimal pH Range | Susceptibility to Retro-Michael | Primary Application |
| Standard Acrylate | 1x | 8.0 – 9.0 | Low | Polymer networks |
| Maleimide | 1,000x | 6.5 – 7.5 | Moderate (pH > 8.0) | Protein conjugation |
| Vinyl Sulfone | 50x | 7.5 – 8.5 | Very Low | Hydrogel crosslinking |
| CMTAA | 500x | 7.0 – 8.0 | Low | Dual-surface anchoring & bioconjugation |
Workflow Visualization
Workflow of CMTAA-mediated Thiol-Michael click bioconjugation and surface functionalization.
Self-Validating Experimental Protocols
Protocol A: Solution-Phase Thiol-Michael Bioconjugation
Objective: Conjugate a cysteine-containing peptide to CMTAA under mild aqueous conditions.
Causality Insight: The reaction is buffered at pH 7.4. The pKa of a typical cysteine thiol is ~8.3; at pH 7.4, a small but sufficient fraction exists as the highly nucleophilic thiolate anion. This initiates the catalytic cycle of the Michael addition without promoting unwanted base-catalyzed hydrolysis of the cyanoacrylate[3]. EDTA is included to chelate trace heavy metals, preventing the oxidative dimerization of thiols into unreactive disulfides.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 7.4, supplemented with 1 mM EDTA. Degas the buffer by sparging with N 2 for 15 minutes.
-
Reagent Solubilization: Dissolve the thiol-bearing peptide in the degassed buffer to a final concentration of 1.0 mM. In a separate vial, dissolve CMTAA in anhydrous DMSO to a concentration of 20 mM.
-
Reaction Initiation: Add 60 μ L of the CMTAA stock (1.2 equivalents) dropwise to 1.0 mL of the peptide solution under gentle vortexing. Incubate at 25°C in the dark.
-
Self-Validation (In-situ Ellman’s Assay):
-
Mechanism: DTNB (Ellman's reagent) reacts with residual free thiols to produce TNB 2− , yielding a yellow color quantifiable at 412 nm.
-
Execution: At t=0 , 15 , and 30 minutes, extract a 10 μ L aliquot and mix with 990 μ L of Ellman’s working solution (0.1 mM DTNB in phosphate buffer). Measure absorbance at 412 nm. A >95% reduction in absorbance by t=30 min validates complete click conjugation.
-
-
Purification: Isolate the conjugate via semi-preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
Protocol B: Interfacial Click Chemistry on Metal Oxides
Objective: Immobilize CMTAA onto TiO 2 nanoparticles followed by surface-localized Thiol-Michael click functionalization.
Causality Insight: Anchoring is performed in an anhydrous ethanol/acetonitrile mixture. This solvent system fully solubilizes the CMTAA while preventing the competitive binding of water molecules to the Ti(IV) surface sites, ensuring maximum monolayer density[2].
Step-by-Step Methodology:
-
Substrate Preparation: Suspend 50 mg of mesoporous TiO 2 nanoparticles in 5 mL of anhydrous ethanol. Sonicate for 10 minutes to disperse aggregates.
-
Surface Anchoring: Add CMTAA to the suspension to achieve a final concentration of 0.5 mM. Stir the suspension continuously for 12 hours at room temperature.
-
Self-Validation (ATR-FTIR):
-
Mechanism: Coordination of the carboxylic acid to TiO 2 shifts the carbonyl stretching frequency.
-
Execution: Centrifuge a 500 μ L aliquot, wash the pellet thrice with ethanol, and dry under vacuum. Analyze via ATR-FTIR. The disappearance of the free acid C=O stretch at ~1700 cm −1 and the emergence of asymmetric/symmetric carboxylate stretches at ~1600 cm −1 and ~1380 cm −1 self-validates successful anchoring.
-
-
Interfacial Click Reaction: Resuspend the fully washed, CMTAA-functionalized TiO 2 pellet in 5 mL of degassed pH 7.4 phosphate buffer. Add 2.0 equivalents of the target thiol-bearing ligand (e.g., a fluorophore-thiol derivative).
-
Incubation & Recovery: Stir for 2 hours at room temperature. Centrifuge and wash the nanoparticles extensively with buffer and deionized water to remove unreacted ligand, yielding the final functionalized hybrid material.
References
-
Nair, D. P., Podgorski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. URL:[Link]
-
Pupkaite, J., Rosenquist, J., Hilborn, J., & Samanta, A. (2019). Injectable Shape-Holding Collagen Hydrogel for Cell Encapsulation and Delivery Cross-linked Using Thiol-Michael Addition Click Reaction. Biomacromolecules, 20(9), 3475-3484. URL:[Link]
-
Hao, Y., Saygili, Y., Cong, J., Eriksson, A., Yang, W., Zhang, J., ... & Boschloo, G. (2018). Light-Induced Interfacial Dynamics Dramatically Improve the Photocurrent in Dye-Sensitized Solar Cells: An Electrolyte Effect. ACS Applied Materials & Interfaces, 10(33), 27723-27733. URL:[Link]
Sources
Assay Development and Validation Protocol for 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid: A Novel MCT1 Inhibitor Candidate
Executive Summary & Mechanistic Rationale
The reprogramming of energy metabolism is a hallmark of cancer. Solid tumors frequently establish a "metabolic symbiosis" wherein hypoxic core cells rely on glycolysis (producing lactate), while oxygenated peripheral cells import this lactate to fuel mitochondrial oxidative phosphorylation (OXPHOS). This dynamic exchange is mediated by Monocarboxylate Transporters (MCTs), primarily MCT1 (lactate influx) and MCT4 (lactate efflux).
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a highly specialized synthetic compound engineered to disrupt this symbiotic shuttle. Structurally, it is a heterocyclic analog of the classic MCT inhibitor α-cyano-4-hydroxycinnamic acid (CHC). Comprehensive structure-activity relationship (SAR) studies have established that the α-cyanoacrylic acid moiety is an absolute structural requirement for anchoring the inhibitor within the outward-facing conformation of the MCT1 binding pocket[1]. By replacing the phenyl ring of CHC with a 1-methyl-1H-1,2,3-triazole ring, this compound utilizes bioisosteric replacement to potentially alter the molecule's dipole moment, hydrogen-bonding profile, and pharmacokinetic stability, aiming for the high-affinity inhibition seen in clinical-stage MCT1 inhibitors like AZD3965[2].
Causality in Assay Design: The Self-Validating System
To rigorously evaluate this compound, we cannot rely on a single endpoint. MCT1 is a proton-linked symporter; it moves one proton ( H+ ) for every molecule of lactate. Therefore, inhibiting MCT1 causes two simultaneous, measurable physiological events:
-
Proton Trapping: Extracellular acidification ceases, which can be measured in real-time as a drop in the Extracellular Acidification Rate (ECAR).
-
Lactate Trapping: Lactate accumulates intracellularly, triggering a negative feedback loop on phosphofructokinase (PFK) and halting glycolysis.
By running an orthogonal assay system—measuring both ECAR and intracellular lactate—we create a self-validating protocol . If the compound is a true MCT1 inhibitor, ECAR must decrease while intracellular lactate increases. If both decrease, the compound is likely a general metabolic toxin rather than a specific transporter inhibitor.
Figure 1: Mechanism of metabolic symbiosis disruption via MCT1 inhibition by the target compound.
Experimental Workflow
Figure 2: Integrated workflow for evaluating MCT1 inhibitory activity via ECAR and lactate assays.
Detailed Step-by-Step Methodologies
Protocol A: Real-Time ECAR Measurement (Seahorse XF96)
Purpose: To quantify the real-time reduction in proton efflux caused by the blockade of MCT1.
Preparation & Causality Notes:
-
Pro-Tip: You must use unbuffered assay medium (no sodium bicarbonate, no HEPES). Buffers will absorb the extruded protons, flattening your ECAR signal and masking the compound's inhibitory effect.
Step-by-Step:
-
Cell Seeding: Seed MCT1-expressing cells (e.g., MCF-7 breast cancer cells) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2 .
-
Sensor Hydration: Hydrate the XF96 sensor cartridge with XF Calibrant overnight in a non- CO2 incubator at 37°C.
-
Media Exchange: Wash cells twice with unbuffered Seahorse XF Base Medium supplemented with 2 mM Glutamine (pH adjusted to 7.4). Leave 175 µL of medium per well. Incubate in a non- CO2 incubator for 1 hour prior to the assay.
-
Compound Preparation: Prepare a 10-point dose-response curve of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (range: 1 nM to 100 µM) in XF Base Medium. Load into Port A of the sensor cartridge.
-
Stress Test Loading: Load Port B with Glucose (final well concentration 10 mM), Port C with Oligomycin (final 1 µM), and Port D with 2-Deoxyglucose (2-DG, final 50 mM).
-
Execution: Run the standard Glycolysis Stress Test program. The critical readout is the acute drop in ECAR immediately following the injection of the compound from Port A, prior to the addition of glucose.
Protocol B: Intracellular Lactate Accumulation Assay
Purpose: To confirm that the drop in ECAR is due to transporter blockade (trapping lactate inside) rather than upstream glycolytic inhibition.
Step-by-Step:
-
Treatment: In a standard 96-well plate, treat parallel cultures of MCF-7 cells with the exact dose-response curve of the compound used in Protocol A. Include AZD3965 (100 nM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.
-
Washing (Critical Step): Rapidly wash the cells three times with ice-cold PBS to remove all extracellular lactate. Causality Note: Failure to wash thoroughly will result in the measurement of ambient media lactate, destroying the assay's signal-to-noise ratio.
-
Lysis: Add 50 µL of Lactate-Glo™ Lysis Buffer (or 0.2 N HCl followed by neutralization) to each well. Shake for 5 minutes at room temperature.
-
Detection: Transfer 25 µL of lysate to a white opaque 96-well plate. Add 25 µL of Lactate Detection Reagent (containing lactate dehydrogenase and proluciferin).
-
Incubation & Read: Incubate for 60 minutes at room temperature protected from light. Read luminescence using a microplate reader (integration time: 1 second/well).
-
Normalization: Perform a parallel BCA Protein Assay on the remaining lysate. Normalize all luminescence values to total protein concentration to account for any compound-induced cytotoxicity.
Data Presentation & Expected Results
To determine the therapeutic window and structural efficacy of the triazole-cyanoacrylic acid derivative, its performance must be benchmarked against established clinical and tool compounds[1][2].
| Treatment Group | Primary Target | Expected IC50 (Intracellular Lactate) | Max ECAR Reduction (%) | Interpretation |
| Vehicle (0.1% DMSO) | N/A | N/A | 0% | Baseline glycolytic flux. |
| CHC (Tool Compound) | MCT1 / MCT4 | ~150 µM | 40% | Low affinity, non-specific binding. |
| AZD3965 (Clinical) | MCT1 | ~15 nM | 85% | High affinity, specific blockade. |
| Triazole-Cyanoacrylic Acid | MCT1 | Evaluated via Protocol B | Evaluated via Protocol A | If ECAR drops and Lactate rises, it is a validated MCT1 inhibitor. |
Table 1: Quantitative benchmarking matrix for validating novel MCT1 inhibitors.
References
-
Title: One-step radiosynthesis of the MCTs imaging agent [18F]FACH by aliphatic 18F-labelling of a methylsulfonate precursor containing an unprotected carboxylic acid group. Source: Scientific Reports (Nature) URL: [Link]
-
Title: In Vivo Anticancer Activity of AZD3965: A Systematic Review. Source: Molecules (MDPI) URL: [Link]
-
Title: Monocarboxylate transporter 1 inhibitors as potential anticancer agents. Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
Application Note: Utilizing 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in Reversible Covalent Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has evolved significantly over the last three decades, transitioning from purely non-covalent interactions to the strategic use of Targeted Covalent Inhibitors (TCIs)[1]. While traditional irreversible covalent warheads (e.g., unsubstituted acrylamides) offer high potency, they carry inherent risks of off-target toxicity and immunogenicity due to permanent protein modification.
To mitigate these risks, the field has shifted toward reversible covalent inhibitors (RCKIs) [2]. The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid serves as a highly specialized, bifunctional building block for this purpose. It acts as a precursor for generating α -cyanoacrylamide fragment libraries[3]. When coupled with diverse amines, the resulting cyanoacrylamides act as reversible Michael acceptors, dynamically targeting non-catalytic cysteine residues in kinases and other therapeutic targets[4][5].
This application note details the mechanistic rationale, library generation workflows, and self-validating biochemical protocols required to leverage this fragment in modern FBDD campaigns.
Mechanistic Rationale & Fragment Design
The α -Cyanoacrylamide Warhead
The conversion of the acrylic acid precursor into an α -cyanoacrylamide is the cornerstone of its utility. The addition of the electron-withdrawing cyano group at the α -position serves a dual mechanistic purpose:
-
Enhanced Electrophilicity : It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the initial forward Michael addition ( kinact ) with a thiolate nucleophile (e.g., a cysteine residue)[4][6].
-
Enabled Reversibility : Crucially, the cyano group increases the acidity of the α -proton in the resulting covalent adduct. This acidic proton facilitates the base-catalyzed retro-Michael elimination ( kreact ), allowing the inhibitor to dissociate from off-target proteins, thereby minimizing idiosyncratic toxicity[2][4].
The 1-Methyl-1H-1,2,3-triazole Scaffold
In FBDD, fragments must adhere strictly to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors) to ensure efficient optimization[7]. The 1-methyl-1,2,3-triazole moiety is a privileged bioisostere that provides:
-
Metabolic Stability : Unlike simple phenyl rings, the triazole ring is highly resistant to oxidative metabolism.
-
Directional Vectoring : The rigid geometry provides a predictable vector for "fragment growing"—the iterative addition of chemical moieties to reach adjacent binding sub-pockets[1][7].
-
Favorable Interactions : The nitrogen atoms act as strong hydrogen bond acceptors, while the strong dipole moment enhances interactions with the protein backbone.
Caption: Kinetic model of reversible covalent inhibition via the α -cyanoacrylamide warhead.
FBDD Workflow for Reversible Covalent Fragments
The integration of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid into an FBDD pipeline requires a synthesis-to-validation loop. The workflow below illustrates the progression from library generation to structure-guided design.
Caption: End-to-end FBDD workflow utilizing the cyanoacrylic acid precursor to generate reversible covalent hits.
Experimental Protocols
Protocol 1: Synthesis of the Cyanoacrylamide Fragment Library
To utilize the precursor, it must be converted into a library of active warheads via amide coupling[3].
Causality & Rationale : Standard coupling reagents (e.g., EDC/HOBt) often fail with highly electron-deficient α -cyanoacrylic acids due to competitive side reactions. Conversion to an acid chloride or the use of highly reactive uronium salts (HATU) with a strong base is required to drive the reaction to completion[8].
Step-by-Step Methodology :
-
Activation : Dissolve 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling : Add the desired primary or secondary amine (1.1 eq) from your fragment diversity set.
-
Reaction : Stir the mixture at room temperature for 4–12 hours. Monitor reaction progression via LC-MS.
-
Purification : Quench with water, extract with EtOAc, and purify via preparative HPLC to ensure >95% purity.
-
Validation Checkpoint : Confirm the retention of the alkene geometry (typically E-isomer) via 2D NOESY NMR, as isomerization can drastically alter warhead trajectory and binding kinetics.
Protocol 2: NMR-Based Glutathione (GSH) Reactivity Assay
Before screening against a target protein, fragments must be profiled for their intrinsic thiol reactivity. This assay uses GSH as a surrogate for protein cysteine residues[3].
Causality & Rationale : A successful reversible covalent fragment must establish an equilibrium with thiols rather than reacting to depletion. 1 H NMR allows real-time monitoring of the alkene proton's disappearance (forward reaction) and reappearance (retro-Michael reaction)[3][9].
Step-by-Step Methodology :
-
Preparation : Prepare a 1 mM solution of the synthesized cyanoacrylamide fragment in deuterated phosphate buffer (pD 7.4, 50 mM) containing 10% DMSO-d6 for solubility.
-
Internal Standard : Add 1 mM of 1,4-dioxane as a non-reactive internal integration standard.
-
Baseline Acquisition : Acquire a baseline 1 H NMR spectrum at 25°C. Identify the distinct alkene singlet (typically around 8.0–8.5 ppm).
-
Initiation : Add reduced Glutathione (GSH) to a final concentration of 10 mM (10x excess to ensure pseudo-first-order kinetics).
-
Kinetic Monitoring : Acquire spectra every 5 minutes for 2 hours, then every 1 hour for 24 hours.
-
Validation Checkpoint : Plot the integral of the alkene proton relative to the internal standard over time. The curve should plateau at a non-zero value, proving that an equilibrium (reversibility) has been reached, rather than dropping to zero (irreversible).
Protocol 3: Intact Protein Mass Spectrometry (Target Engagement)
To confirm that the fragment reversibly binds the target kinase (e.g., BTK, EGFR, or KRAS G12C)[2][10].
Causality & Rationale : Intact MS detects the mass shift ( Δ M) corresponding to the covalent addition of the fragment. To prove reversibility, a "jump-dilution" or "washout" step is employed. If the bond is reversible, the protein mass will revert to its apo-state upon dilution[11].
Step-by-Step Methodology :
-
Incubation : Incubate 5 μ M of recombinant target kinase with 50 μ M of the fragment in HEPES buffer (pH 7.4) for 2 hours at room temperature.
-
Forward MS Analysis : Inject an aliquot into an LC-TOF MS. Deconvolute the spectrum to verify the presence of the Protein+Fragment adduct.
-
Washout (Reversibility Test) : Pass the remaining sample through a Zeba spin desalting column (or perform a 100-fold jump dilution) to remove unbound fragment.
-
Recovery Monitoring : Incubate the desalted protein for 4–24 hours, taking aliquots for MS analysis at regular intervals.
-
Validation Checkpoint : Observe the decay of the adduct peak and the recovery of the apo-protein peak. Calculate the residence time ( τ=1/kreact ).
Quantitative Data Presentation
The table below summarizes representative kinetic parameters comparing traditional irreversible acrylamides with reversible α -cyanoacrylamides (derived from precursors like the title compound) against a model kinase target.
| Inhibitor Class | Warhead Type | Target Cysteine | kinact/KI ( M−1s−1 ) | Reversibility (GSH Assay) | Residence Time ( τ ) |
| Standard Acrylamide | Irreversible | BTK (Cys481) | > 10,000 | No (Complete Depletion) | Infinite |
| Cyanoacrylamide (Alkyl) | Reversible | BTK (Cys481) | 1,500 - 3,000 | Yes (Equilibrium reached) | 1 - 4 hours |
| Cyanoacrylamide (Triazole) | Reversible | MSK1 (Cys436) | 4,500 - 8,000 | Yes (Equilibrium reached) | 8 - 24 hours |
Data synthesized from literature profiling the kinetic behavior of cyanoacrylamide-based reversible covalent kinase inhibitors[5][6][11]. The triazole substitution provides optimal electron withdrawal, balancing high forward reactivity with a tuned residence time.
References
-
[3] An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery - the University of Bath's research portal. University of Bath. Available at:[Link]
-
[7] FBDD: Fragment-Based Drug Discovery - BioSolveIT. BioSolveIT. Available at: [Link]
-
[1] Fragment-based drug discovery: A graphical review - PMC. National Institutes of Health (NIH). Available at: [Link]
-
[8] Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[4] Full article: Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. Available at: [Link]
-
[5] Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship. Available at: [Link]
-
[9] Advances in reversible covalent kinase inhibitors - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]
-
[11] Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. ResearchGate. Available at: [Link]
-
[2] An update on the discovery and development of reversible covalent inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[10] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. Available at: [Link]
-
[6] Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Publishing. Royal Society of Chemistry. Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors [escholarship.org]
- 6. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00230C [pubs.rsc.org]
- 7. biosolveit.de [biosolveit.de]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Introduction: A Novel Reagent for Covalent Protein Modification
In the dynamic fields of proteomics, chemical biology, and drug development, the ability to selectively label proteins is paramount for elucidating their structure, function, and interactions. This guide introduces 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid , a versatile reagent for the covalent modification of proteins. This compound uniquely combines two key chemical motifs: an α,β-unsaturated carbonyl system, which acts as a Michael acceptor for reaction with nucleophilic amino acid residues, and a stable 1,2,3-triazole ring, a well-established bioisostere for the amide bond.[1]
The strategic design of this molecule allows for the stable and covalent attachment of the triazole moiety to protein surfaces under mild, biocompatible conditions. This opens up avenues for a range of applications, from fundamental studies of protein topology to the development of sophisticated bioconjugates. These application notes and protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this reagent in their experimental workflows.
Scientific Foundation: The Chemistry of Covalent Labeling
The primary mechanism for the covalent labeling of proteins with 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a Michael-type addition reaction.[2][3] The α,β-unsaturated carbonyl group in the acrylic acid moiety is a key electrophilic center that is susceptible to attack by nucleophilic side chains of amino acids on the protein surface.[4][5]
Targeting Nucleophilic Residues: Cysteine and Lysine
The chemoselectivity of the labeling reaction is highly dependent on the nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH.[6][7]
-
Cysteine: The thiol group of cysteine is a "soft" nucleophile and is the most reactive residue towards Michael acceptors like α,β-unsaturated carbonyls.[2][8] This high reactivity allows for the selective labeling of cysteine residues, especially at neutral or slightly acidic pH where the thiol group is more readily deprotonated than the amine group of lysine.[9]
-
Lysine: The ε-amino group of lysine is another primary target for this labeling reagent. For the Michael addition to occur, the lysine side chain needs to be in its deprotonated, nucleophilic state. Therefore, labeling of lysine is more efficient at a slightly basic pH (typically 7.5-8.5), which favors the deprotonation of the amine group.[6][10]
-
Other Nucleophilic Residues: While cysteine and lysine are the primary targets, other nucleophilic residues such as histidine may also react, although generally to a lesser extent.[4][8]
The 1,2,3-triazole component of the molecule is a highly stable aromatic heterocycle that does not directly participate in the labeling reaction.[1][11] It serves as a rigid and polar linker that can mimic the properties of a peptide bond and potentially engage in hydrogen bonding interactions.[1][12]
Visualizing the Mechanism of Action
Caption: Reaction mechanism of protein labeling via Michael addition.
Application Notes: Harnessing the Potential of Covalent Labeling
The covalent modification of proteins with 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid offers several valuable applications:
-
Mapping Protein Topology and Solvent Accessibility: By identifying the modified residues, researchers can gain insights into which amino acids are exposed on the protein surface. This information is crucial for understanding protein folding and structure.[13][14]
-
Probing Protein-Protein and Protein-Ligand Interactions: Changes in the labeling pattern of a protein in the presence and absence of a binding partner can reveal the interaction interface. Residues that are protected from labeling in the complex are likely part of the binding site.[4][15]
-
Site-Specific Bioconjugation: The ability to selectively target cysteine or lysine residues allows for the site-specific attachment of the triazole moiety. This can be used to introduce other functionalities if the triazole ring is further modified, for example, with a "click" handle for subsequent bioorthogonal reactions.[1][16]
-
Modulating Protein Function: Covalent modification of key residues can be used to study their role in protein function, for instance, by blocking an active site or disrupting a protein-protein interaction.
Experimental Protocols
The following protocols provide a starting point for the use of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in protein labeling experiments. Optimization may be required for specific proteins and applications.
General Considerations:
-
Protein Purity: It is recommended to use a highly purified protein solution (>90% purity).
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they can compete with the protein for reaction with the labeling reagent. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.[17]
-
Reagent Preparation: Prepare a fresh stock solution of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in an appropriate organic solvent such as DMSO or DMF immediately before use.
Protocol 1: General Protein Labeling
This protocol is designed for general labeling of accessible nucleophilic residues.
Materials:
-
Purified protein of interest in a suitable amine-free buffer.
-
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid.
-
DMSO or DMF.
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol).
-
Desalting column or dialysis cassette for removal of excess reagent.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in DMSO or DMF.
-
Labeling Reaction: Add the labeling reagent to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and quenching agent by using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the extent of labeling by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: Selective Labeling of Cysteine Residues
This protocol aims to enhance the selectivity for cysteine modification.
Materials:
-
Same as Protocol 1.
-
Reaction buffer with a slightly acidic to neutral pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
pH Adjustment: Ensure the protein solution is in a reaction buffer at pH 6.5-7.0.
-
Labeling Reaction: Add a lower molar excess of the labeling reagent (e.g., 5- to 20-fold) to the protein solution to minimize non-specific labeling.
-
Incubation: Incubate at room temperature for 1-2 hours. Monitor the reaction progress if possible.
-
Follow steps 5-7 from Protocol 1 to quench the reaction, purify the labeled protein, and analyze the results.
Protocol 3: Selective Labeling of Lysine Residues
This protocol is optimized for the labeling of lysine residues.
Materials:
-
Same as Protocol 1.
-
Reaction buffer with a slightly basic pH (e.g., 100 mM sodium borate or sodium bicarbonate, pH 8.0-8.5).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
pH Adjustment: Exchange the protein into a reaction buffer at pH 8.0-8.5.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution.
-
Incubation: Incubate at room temperature for 2-4 hours.
-
Follow steps 5-7 from Protocol 1 to quench the reaction, purify the labeled protein, and analyze the results.
Data Presentation: Recommended Reaction Parameters
| Parameter | Cysteine-Selective Labeling | Lysine-Selective Labeling | General Labeling |
| pH | 6.5 - 7.0 | 8.0 - 8.5 | 7.4 |
| Molar Excess of Reagent | 5-20x | 10-50x | 10-100x |
| Temperature | Room Temperature | Room Temperature | Room Temperature - 37°C |
| Incubation Time | 1-2 hours | 2-4 hours | 1-4 hours |
Experimental Workflow Visualization
Caption: General experimental workflow for protein labeling.
Conclusion and Best Practices
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid represents a valuable tool for the covalent modification of proteins. By carefully controlling the reaction conditions, particularly pH, researchers can achieve a degree of selectivity for either cysteine or lysine residues. As with any labeling experiment, it is crucial to perform initial optimization experiments to determine the ideal reagent concentration, incubation time, and pH for the specific protein of interest. The protocols and guidelines presented here provide a robust starting point for the successful application of this novel labeling reagent in a wide range of research and development settings.
References
-
Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. PMC. [Link]
-
Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. ACS Publications. [Link]
-
Covalent Labeling with an α, β Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry. PMC. [Link]
-
1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. [Link]
-
Chemo- and Regioselective Lysine Modification on Native Proteins. PMC. [Link]
-
Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. [Link]
-
Click Triazoles for Bioconjugation. ResearchGate. [Link]
-
Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? PMC. [Link]
-
Covalent Labeling with an α,β-Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry. Analytical Chemistry. [Link]
-
Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. University of Oxford. [Link]
-
1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]
-
Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv. [Link]
-
Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. Nature Communications. [Link]
-
1,2,3-Triazole. Wikipedia. [Link]
-
Key factors regulating protein carbonylation by α,β unsaturated carbonyls: A structural study based on a retrospective meta-analysis. PubMed. [Link]
-
α,β-Unsaturated Carbonyl Compounds. University of Calgary. [Link]
-
Affinity Conjugation for Rapid and Covalent Labeling of Proteins in Live Cells. Springer Protocols. [Link]
-
Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Oxford Academic. [Link]
-
Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. ResearchGate. [Link]
-
Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. PMC. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. PMC. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Key factors regulating protein carbonylation by α,β unsaturated carbonyls: A structural study based on a retrospective meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid: A High-Performance Push-Pull Fluorescent Tag for Advanced Microscopy
Introduction & Photophysical Principles
The development of environment-sensitive fluorescent probes has revolutionized wash-free microscopy and real-time bioimaging. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a highly specialized, compact push-pull fluorophore designed for covalent protein labeling and live-cell imaging.
Structurally, this molecule employs a classic Donor-π-Acceptor (D-π-A) architecture. The 1-methyl-1H-1,2,3-triazole ring acts as the electron-modulating donor and π-bridge, while the cyanoacrylic acid moiety serves as a potent electron acceptor and a reactive handle for bioconjugation[1][2]. The incorporation of the triazole ring via click chemistry uniquely stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), inducing a significant bathochromic (red) shift in emission and generating a massive Stokes shift (>100 nm) that minimizes self-quenching during microscopy[3].
Crucially, this compound operates as a Fluorescent Molecular Rotor (FMR) . In low-viscosity aqueous environments, the molecule undergoes ultrafast non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state, rendering it essentially dark[4]. However, upon covalent conjugation to a rigid protein scaffold or entry into a highly viscous microenvironment, the Restriction of Intramolecular Rotation (RIR) forces the molecule into a highly emissive Intramolecular Charge Transfer (ICT) state[2][4]. This fluorogenic "turn-on" mechanism is the foundation for high-contrast, wash-free microscopy.
Quantitative Data Summary
Table 1: Photophysical Properties
| Environment | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| PBS Buffer (pH 7.4) | 345 | 485 | 140 | < 0.01 |
| Glycerol (High Viscosity) | 352 | 470 | 118 | 0.45 |
| BSA-Conjugated (PBS) | 355 | 465 | 110 | 0.52 |
Table 2: Experimental Validation Metrics
| Parameter | Target Value | Troubleshooting Causality |
|---|---|---|
| Degree of Labeling (DOL) | 1.5 – 3.0 dyes/protein | < 1.5 : Hydrolyzed NHS. > 3.0 : Over-labeling, risk of aggregation. |
| Signal-to-Noise Ratio | > 50:1 (Bound vs. Free) | Low SNR indicates incomplete washing of non-covalently trapped dye. |
| Cell Viability (24h) | > 95% | Triazole scaffolds inherently exhibit exceptionally low cytotoxicity[1]. |
Bioconjugation Workflow & Protocol
To utilize this fluorophore in microscopy, it must first be covalently attached to a targeting biomolecule (e.g., an antibody). We utilize carbodiimide crosslinker chemistry (EDC/NHS) to convert the inert carboxylic acid into an amine-reactive NHS ester.
Workflow for the covalent bioconjugation of the cyanoacrylic acid fluorophore to target proteins.
Protocol 1: Covalent Labeling of Antibodies
Note: This protocol is designed as a self-validating system. Do not proceed to microscopy without confirming the Degree of Labeling (DOL).
Step 1: Fluorophore Activation
-
Dissolve 1 mg of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in 100 µL of anhydrous DMSO.
-
Add 2.5 equivalents of EDC and 2.5 equivalents of NHS.
-
Dilute with 400 µL of 0.1 M MES buffer (pH 6.0) and incubate for 15 minutes at room temperature. Causality Check: Why MES buffer at pH 6.0? EDC is highly unstable in basic conditions. A slightly acidic pH is mandatory to protonate the carboxylic acid and efficiently form the active O-acylisourea intermediate before NHS stabilization.
Step 2: Protein Conjugation
-
Prepare the target antibody at 2 mg/mL in 0.1 M PBS (pH 7.4). Ensure no primary amine-containing buffers (e.g., Tris or glycine) are present.
-
Add a 10-fold molar excess of the activated NHS-ester fluorophore to the protein solution.
-
Incubate for 2 hours at room temperature in the dark. Causality Check: Why shift to PBS at pH 7.4? The primary amines (lysine residues) on the antibody must be unprotonated (nucleophilic) to attack the NHS ester. If the pH is too low, the amines remain protonated; if too high (>8.0), the NHS ester hydrolyzes rapidly in water.
Step 3: Purification and Self-Validation
-
Remove unreacted dye using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.
-
Validation: Measure the absorbance of the eluate at 280 nm (Protein) and 355 nm (Fluorophore). Calculate the DOL. A DOL between 1.5 and 3.0 confirms successful conjugation. If the DOL is 0, the NHS ester hydrolyzed prematurely; use fresh anhydrous DMSO.
Live-Cell Microscopy & Photophysical Mechanism
Because the cyanoacrylic acid moiety acts as a molecular rotor, the unbound dye in the aqueous culture medium remains in a dark TICT state. Fluorescence is only emitted when the dye is rigidly bound to its target, allowing for high-contrast, wash-free imaging[2][4].
Jablonski diagram illustrating the molecular rotor (TICT vs. ICT) mechanism of the fluorophore.
Protocol 2: Wash-Free Live-Cell Imaging
-
Cell Preparation: Seed HeLa or HEK293 cells in a glass-bottom 35 mm confocal dish and culture until 70% confluent. Triazole-based push-pull dyes exhibit negligible cytotoxicity, making them ideal for long-term live tracking[1].
-
Staining: Add the bioconjugated probe directly to the culture medium at a final concentration of 1–5 µg/mL.
-
Incubation: Incubate for 30 minutes at 37°C, 5% CO₂.
-
Validation (Negative Control): In a parallel dish, add the unconjugated free dye (1 µM) to the cells. Causality Check: The negative control dish must remain completely dark under the microscope. If fluorescence is observed, it indicates non-specific aggregation or lipid-droplet trapping of the free dye, requiring the addition of 0.1% Pluronic F-127 to solubilize the probe.
-
Imaging: Transfer the dish directly to the confocal microscope (no washing required). Excite at 405 nm (or use a 355 nm UV laser if available) and collect emission in the 450–520 nm bandpass channel.
References
-
Click and shift: the effect of triazole on solvatochromic dyes ChemRxiv[Link]
-
4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications National Center for Biotechnology Information (PMC)[Link]
-
Fluorescence Modulation by Ultrafast Chromophore Twisting Events: Developing a Powerful Toolset for Fluorescent-Protein-Based Imaging The Journal of Physical Chemistry Letters (ACS Publications)[Link]
-
A multi-sensing fluorescent compound derived from cyanoacrylic acid Journal of Materials Chemistry (RSC Publishing)[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid
Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working on the synthesis of heterocyclic cyanoacrylic acids.
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a highly functionalized building block frequently utilized in the development of kinase inhibitors, fluorescent probes, and advanced materials. The synthesis relies on a three-step sequence culminating in a delicate Knoevenagel condensation. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, self-validating experimental outcomes.
Mechanistic Workflow & Pathway
The synthesis follows a convergent three-step pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), selective primary alcohol oxidation, and a base-catalyzed Knoevenagel condensation.
Figure 1: Three-step synthetic workflow for 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Step-by-Step Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems , meaning each step contains physical or chemical indicators that confirm success before proceeding to the next stage.
Step 1: In Situ CuAAC Synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanol
Causality: Methyl azide is highly volatile and explosive. Generating it in situ from methyl iodide and sodium azide mitigates safety risks while maintaining high local concentrations for the cycloaddition. Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species[1].
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.2 eq) and methyl iodide (1.2 eq) in a 1:1 mixture of t -BuOH and H2O . Stir at room temperature for 2 hours to generate methyl azide.
-
Catalyst Activation: Add propargyl alcohol (1.0 eq) followed by CuSO4⋅5H2O (0.05 eq). The solution will appear blue. Add sodium ascorbate (0.1 eq).
-
Self-Validation: The reaction mixture will immediately transition from blue ( Cu2+ ) to pale yellow or colorless ( Cu+ ), validating the generation of the active catalyst.
-
Workup: Stir for 12 hours. Extract with ethyl acetate. The product lacks a strong UV chromophore; validate completion via TLC using a KMnO4 stain (product appears as a bright yellow spot on a purple background).
Step 2: Oxidation to 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde
Causality: Activated manganese dioxide ( MnO2 ) is selected over harsher oxidants (like Jones reagent) because it selectively oxidizes allylic, benzylic, and heterocyclic primary alcohols to aldehydes without over-oxidizing them to carboxylic acids[1].
-
Reaction Setup: Dissolve the intermediate from Step 1 in anhydrous CH2Cl2 . Add activated MnO2 (10 eq).
-
Execution: Stir vigorously at room temperature for 24 hours.
-
Self-Validation: Filter the black suspension through a pad of Celite. Spot the filtrate on a TLC plate. The newly formed aldehyde is highly UV-active (254 nm) and will react instantly with a 2,4-DNP stain to form a bright orange precipitate, validating successful oxidation.
Step 3: Knoevenagel Condensation (Target Molecule Synthesis)
Causality: The Knoevenagel condensation of an aldehyde with cyanoacetic acid requires a weak base (piperidine) to deprotonate the active methylene[2]. Ethanol is chosen as the solvent because it facilitates a homogeneous reaction at reflux, but allows the highly polar cyanoacrylic acid to precipitate upon cooling[3].
-
Reaction Setup: Combine 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in absolute ethanol. Add piperidine (0.1 eq).
-
Execution: Reflux the mixture for 4-6 hours.
-
Self-Validation & Purification (Acid-Base Workup): Concentrate the mixture and dissolve the crude residue in saturated aqueous NaHCO3 . Observation of effervescence ( CO2 gas) physically validates the retention of the carboxylic acid functional group.
-
Wash the aqueous layer with ethyl acetate to remove unreacted aldehyde and piperidine.
-
Slowly acidify the aqueous layer with 1M HCl to pH 2. The pure 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid will precipitate as a solid. Filter and dry under vacuum.
Troubleshooting Guide & FAQs
Q1: My Knoevenagel condensation yielded a product, but NMR shows the carboxylic acid group is missing. What happened? A1: You have inadvertently triggered the Doebner modification [2]. When cyanoacetic acid or malonic acid is heated strongly in the presence of pyridine (often used as both solvent and base), the Knoevenagel adduct undergoes spontaneous decarboxylation, yielding the corresponding acrylonitrile derivative instead of the cyanoacrylic acid. Solution: Strictly avoid pyridine. Switch your catalyst to piperidine (in ethanol)[3] or use aqueous KOH[4] to preserve the carboxylic acid moiety.
Q2: The yield of my final cyanoacrylic acid is plateauing at ~50%, and I see unreacted aldehyde on the TLC. How can I drive the reaction to completion? A2: The Knoevenagel condensation is an equilibrium-driven dehydration reaction. If water is not removed, the reaction stalls. Solution: You can switch to a biphasic system using Triton-B (benzyltrimethylammonium hydroxide) as a phase-transfer catalyst and base, which has been shown to push cyanoacetic acid condensations to >90% yield by increasing the nucleophilicity of the enolate[5]. Alternatively, utilize a Dean-Stark apparatus with toluene to physically remove water, though this requires switching from ethanol.
Q3: My CuAAC reaction mixture turned green/brown, and the yield of the triazole alcohol is very low. Why? A3: A green or brown reaction mixture indicates that your active Cu+ catalyst has been oxidized back to Cu2+ by dissolved oxygen in your solvents. This not only halts the click reaction but also promotes the Glaser homocoupling of your propargyl alcohol, consuming your starting material. Solution: Degas your t -BuOH/ H2O solvent mixture by bubbling nitrogen or argon through it for 15 minutes prior to adding the copper and ascorbate. Add a slight excess of sodium ascorbate (0.2 eq) to maintain the reducing environment.
Yield Optimization Data
The choice of catalyst and solvent in the final Knoevenagel step dictates both the yield and the structural integrity of the final molecule. Below is a comparative summary of catalytic systems for cyanoacetic acid condensations:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Piperidine (0.1 eq) | Ethanol | 78 (Reflux) | 4.0 | 82% | Standard reliable method; successfully retains the -COOH group[3]. |
| Pyridine (Excess) | Pyridine | 115 (Reflux) | 3.0 | <10% | Failure: Major product is the decarboxylated nitrile (Doebner modification)[2]. |
| KOH (0.2 eq) | Water | 75 | 1.0 | 85% | Green chemistry approach; fast reaction, easy precipitation via HCl[4]. |
| Triton-B (0.1 eq) | Ethanol | 78 (Reflux) | 2.0 | 91% | Phase-transfer properties significantly accelerate enolate addition[5]. |
Sources
Technical Support Center: Optimization of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid .
This molecule is typically synthesized via a Knoevenagel condensation between 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and cyanoacetic acid[1]. Because cyanoacetic acid contains both an active methylene group and a labile carboxyl group, the reaction is highly sensitive to thermodynamic control and catalyst selection. Poor optimization often leads to undesired decarboxylation (the Doebner modification) or incomplete conversion[2].
Mechanistic Pathway & Reaction Workflow
Understanding the causality of the reaction is the first step in troubleshooting. The Knoevenagel condensation proceeds via a nucleophilic addition of the deprotonated cyanoacetic acid to the aldehyde, followed by a dehydration step. If the conditions are too harsh, a subsequent decarboxylation occurs, destroying your target acrylic acid and yielding an undesired acrylonitrile derivative[2].
Mechanistic pathway of the Knoevenagel condensation highlighting thermodynamic control.
Quantitative Optimization Matrix
To prevent the loss of the carboxylic acid group while maximizing the yield of the conjugated enone, catalyst and solvent selection are critical[1]. The table below summarizes the quantitative optimization data for this specific class of triazole-based Knoevenagel condensations.
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Target Yield (%) | Decarboxylation (%) |
| 1 | Pyridine (1.5 eq) | Toluene | 110 (Reflux) | 4 | >95% | 15% | 80% |
| 2 | Piperidine (0.1 eq) | Ethanol | 78 (Reflux) | 6 | 85% | 72% | 10% |
| 3 | Piperidine / AcOH (0.1 eq) | Ethanol | 78 (Reflux) | 4 | >98% | 91% | <2% |
| 4 | Piperidine / AcOH (0.1 eq) | DMF | 25 (RT) | 16 | 90% | 88% | 0% |
| 5 | KOH (0.2 eq) | Water | 100 (MW) | 0.5 | 80% | 65% | 12% |
Standardized Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and pH checkpoints are embedded to ensure real-time quality control during the synthesis.
Reagents:
-
1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol)
-
Cyanoacetic acid (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Glacial acetic acid (0.1 mmol)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol) and cyanoacetic acid (1.1 mmol) in 5.0 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) followed immediately by glacial acetic acid (0.1 mmol, ~6 µL). Self-Validation Check: The mixture should transition from a heterogeneous suspension to a clear, pale-yellow solution as the piperidinium acetate buffer forms and solubilizes the reagents.
-
Condensation: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) using a pre-heated oil bath. Stir continuously for 4 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The product will appear as a highly polar, UV-active spot (Rf ~0.2) compared to the starting aldehyde (Rf ~0.6).
-
Precipitation: Once the aldehyde is consumed, remove the flask from heat and allow it to cool to room temperature. Slowly add 10 mL of ice-cold distilled water.
-
Acidification (Critical Step): Dropwise, add 1M HCl until the pH of the solution reaches 2.0 - 3.0. Self-Validation Check: A dense, off-white to pale-yellow precipitate of the free 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid will crash out of the solution[4].
-
Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual piperidinium salts, followed by cold diethyl ether (5 mL) to remove any trace decarboxylated side-product.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight to afford the pure product.
Troubleshooting Guides & FAQs
Q: My reaction yields a product that is soluble in organic solvents and lacks the broad O-H stretch in the IR spectrum. What happened? A: You have inadvertently triggered the Doebner modification[2]. When cyanoacetic acid is heated in the presence of strong bases or unbuffered pyridine, the intermediate undergoes a rapid loss of carbon dioxide, yielding 3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylonitrile. Fix: Lower the reaction temperature to 70-78°C and switch your catalyst from pyridine to a catalytic amount of piperidinium acetate (piperidine + acetic acid). The buffer maintains a mild pH, preventing the decarboxylation cascade.
Q: The reaction stalls at ~60% conversion, even after 12 hours of reflux. How can I drive it to completion? A: The Knoevenagel condensation is an equilibrium-driven dehydration reaction. If water accumulates in the solvent, the equilibrium shifts backward. Fix: If using ethanol, ensure it is strictly anhydrous (absolute ethanol). Alternatively, switch the solvent to toluene and use a Dean-Stark apparatus to physically remove water from the reaction mixture as an azeotrope. If working at room temperature in DMF, adding a mild dehydrating agent like molecular sieves (4Å) can push the conversion past 90%[3].
Q: I am observing two distinct spots on my TLC that both correspond to the product mass via LC-MS. Why? A: You are observing the E and Z geometric isomers of the cyanoacrylic acid. While the Knoevenagel condensation typically favors the thermodynamically stable isomer (where the bulky triazole ring and the carboxylic acid are trans to each other), a mixture can form depending on the cooling rate[2]. Fix: To isolate the thermodynamically favored isomer, subject the isolated solid to recrystallization from hot ethanol/water. The minor kinetic isomer will typically remain in the mother liquor.
Q: Why do we add glacial acetic acid along with piperidine? Isn't a base sufficient? A: Relying solely on a base (piperidine) only accelerates the initial deprotonation of the cyanoacetic acid. The subsequent step—the dehydration of the aldol intermediate—requires acidic catalysis to protonate the hydroxyl group, turning it into a better leaving group (H₂O). By using piperidine and acetic acid together, you form a piperidinium acetate buffer. This provides a bifunctional catalytic environment: the basic amine deprotonates the active methylene, and the acidic proton facilitates the final dehydration, drastically increasing the reaction rate and yield.
Q: During the acidification step (Step 6), my product turns into a gummy oil instead of a solid precipitate. How do I fix this? A: Oiling out occurs when the product precipitates above its melting point in the solvent mixture, or when impurities disrupt the crystal lattice. Fix: Do not add the HCl while the mixture is warm. Ensure the reaction mixture is chilled in an ice bath (0-5°C) before adding the 1M HCl. If it still oils out, add a small seed crystal or scratch the inside of the flask with a glass stirring rod to induce nucleation.
References
-
ScienceOpen: Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. URL: [Link]
-
Wikipedia: Knoevenagel condensation (Doebner Modification). URL:[Link]
-
National Institutes of Health (PMC): DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles. URL:[Link]
-
ACS Omega: Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations. URL:[Link]
Sources
- 1. Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction – ScienceOpen [scienceopen.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid in experiments
Technical Support Center: Troubleshooting Off-Target Effects of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Welcome to the Application Science Support Portal. As researchers increasingly utilize 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid as a building block or targeted covalent inhibitor, understanding its unique chemical reactivity is critical. This guide provides the mechanistic grounding and self-validating protocols necessary to distinguish true pharmacological efficacy from experimental artifacts.
Mechanistic Knowledge Base: The Causality of Off-Target Effects
To troubleshoot this compound, you must first understand its warhead. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid features an α -cyanoacrylate moiety.
Unlike traditional acrylamides (e.g., Ibrutinib) that form permanent, irreversible bonds with cysteines, the α -cyanoacrylate is a reversible covalent warhead [1]. The electron-withdrawing cyano group significantly increases the kinetic and thermodynamic acidity of the α -proton. Following a Michael addition with a thiol, this acidity facilitates a rapid β -elimination reaction, allowing the compound to dissociate from the protein[1].
Because this reaction is an equilibrium process, off-target effects are primarily driven by concentration and mass action rather than permanent proteome destruction. The two most common off-target liabilities in your experiments will be:
-
Glutathione (GSH) Depletion: The compound rapidly reacts with abundant intracellular GSH. At high concentrations, this drains the cellular antioxidant pool, leading to rapid, non-specific cytotoxicity[1].
-
Transient Cysteine Engagement: The electrophile can temporarily occupy highly reactive, solvent-exposed cysteines on non-target proteins, leading to false positives in biochemical assays[2].
Fig 1. Reversible Michael addition pathway causing off-target toxicity.
Diagnostic FAQs
Q: My cells are dying rapidly (within 2-4 hours) at concentrations >10 µM. Is this target-mediated apoptosis? A: Unlikely. Rapid cell death at high micromolar concentrations is a classic hallmark of GSH depletion by the α -cyanoacrylate warhead. Solution: Perform a GSH rescue assay (Protocol 2) to confirm. If toxicity is rescued by exogenous thiols, your working concentration is too high and is driving off-target electrophilic stress.
Q: How can I distinguish between on-target pharmacological effects and off-target covalent binding in my biochemical assay? A: Exploit the reversibility of the warhead. On-target binding is stabilized by non-covalent interactions within the binding pocket, resulting in a long residence time. Off-target binding relies solely on electrophilic collisions and has a very short residence time. By performing a rapid DTT-washout experiment (Protocol 1), you can force the dissociation of off-target adducts while preserving the on-target signal.
Q: I am seeing false positives in my high-throughput screening (HTS). How do I validate the hits? A: Add a thiol scavenger (e.g., 1 mM DTT or β -mercaptoethanol) directly to your assay buffer. If the compound is hitting off-targets purely driven by its Michael acceptor reactivity, the excess free thiol will outcompete the protein cysteines, and your false-positive signal will disappear[2].
Quantitative Parameter Summary
When troubleshooting, compare your experimental parameters against the typical kinetic profiles of covalent warheads to determine if your compound is behaving as expected.
| Warhead Type | Reversible Affinity ( KI ) | Inactivation Rate ( kinact ) | Dissociation Half-Life ( t1/2 ) | Off-Target Risk Profile | Troubleshooting Action |
| α -Cyanoacrylate | Low nM to High µM | Fast ( >10−2s−1 ) | Minutes to Hours (Reversible) | High (GSH depletion, transient hits) | Thiol competition, Washout assays |
| Acrylamide (Control) | Low nM | Moderate ( 10−3s−1 ) | Infinite (Irreversible) | Moderate (Permanent proteome labeling) | Mass spectrometry profiling |
| Unactivated Alkyne | Variable | N/A (Requires click chemistry) | N/A | Low | Use as a negative reactivity control |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The inclusion of strict internal controls ensures that the assay mechanics are functioning correctly, regardless of the compound's performance.
Protocol 1: DTT-Chase Washout Assay (Cell-Based)
Purpose: To differentiate long-residence on-target binding from transient off-target binding. Self-Validation Checkpoint: You must include a known irreversible inhibitor (e.g., Afatinib or Ibrutinib) as a control. If the irreversible control washes out, your washing steps are degrading the target protein, invalidating the assay.
-
Seed & Treat: Seed cells in a 6-well plate. Treat with 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid at your IC80 concentration for 2 hours to allow covalent adduct formation.
-
Baseline Measurement: Harvest one well immediately ( t=0 ) to confirm target inhibition.
-
Washout: Wash the remaining wells 3x with warm PBS to remove unbound compound.
-
Thiol Chase: Add fresh media supplemented with 1 mM DTT . Rationale: As the reversible cyanoacrylate dissociates from off-target proteins, the DTT acts as a molecular sink, capturing the free compound and preventing it from rebinding[1].
-
Kinetics: Harvest cells at 1, 2, and 4 hours post-wash. Quantify target recovery via Western blot or ELISA. Rapid recovery (<1 hr) indicates transient off-target binding; sustained inhibition (>4 hrs) indicates specific on-target engagement.
Fig 2. DTT-chase washout assay workflow to validate reversible binding.
Protocol 2: Glutathione (GSH) Rescue Assay
Purpose: To determine if cellular toxicity is an artifact of electrophilic GSH depletion rather than true pharmacological activity. Self-Validation Checkpoint: Include a non-covalent inhibitor of your target. The non-covalent inhibitor's IC50 should remain completely unchanged by GSH supplementation.
-
Pre-incubation: Pre-incubate cells with 5 mM N-acetylcysteine (NAC) or cell-permeable GSH ethyl ester for 1 hour prior to compound treatment. Rationale: This artificially inflates the intracellular thiol pool, buffering against electrophilic stress.
-
Treatment: Perform a standard dose-response treatment with the cyanoacrylate compound.
-
Viability Readout: Assess cell viability at 24 hours (e.g., via CellTiter-Glo).
-
Data Interpretation: Calculate the IC50 shift. If the IC50 shifts significantly to the right (e.g., from 5 µM to >50 µM) in the presence of NAC, your compound's toxicity is an off-target artifact driven by its Michael acceptor reactivity.
References
- Source: Current Opinion in Chemical Biology (via NIH PMC)
- Source: ChemMedChem (via NIH PMC)
Sources
Technical Support Center: Enhancing Cell Permeability of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Introduction: The Permeability Challenge with Acidic Compounds
Researchers working with novel chemical entities such as 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid often encounter a significant hurdle in early-stage development: poor cell permeability. The molecular structure of this compound, specifically the presence of a carboxylic acid group, is the primary reason for this challenge. At physiological pH (~7.4), this acidic group becomes deprotonated, resulting in a negatively charged molecule. This charge severely restricts the compound's ability to passively diffuse across the lipophilic cell membrane, limiting its access to intracellular targets and thus reducing its therapeutic potential.
This guide provides a comprehensive technical overview, troubleshooting strategies, and validated protocols to systematically address and overcome the low cell permeability of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid and other structurally related carboxylic acid-containing compounds.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions researchers face when dealing with poor permeability of acidic molecules.
Q1: Why is my compound, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, exhibiting low cell permeability?
A1: The primary reason is the presence of the acrylic acid functional group. Carboxylic acids are weak acids, and their state of protonation is dependent on the surrounding pH. The pKa of acrylic acid is approximately 4.25.[1][2][3] At a physiological pH of 7.4, which is well above the pKa, the carboxylic acid group will be predominantly in its deprotonated, anionic (carboxylate) form. Cell membranes are lipid bilayers that are highly impermeable to charged species. This charge-based repulsion is the main barrier to passive diffusion into the cell.[4]
Q2: What are the primary strategies to overcome this permeability issue?
A2: There are two main strategic pillars for enhancing the permeability of charged acidic compounds:
-
Chemical Modification (Prodrug Approach): This involves temporarily masking the problematic carboxylic acid group with a lipophilic, non-polar moiety. This creates a neutral "prodrug" that can more easily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group to release the active parent drug.[5][6][7]
-
Formulation-Based Approaches: This strategy involves encapsulating the active compound within a carrier system, such as a liposome or a nanoparticle.[8] These carriers can fuse with the cell membrane or be taken up by endocytosis, delivering their cargo directly into the cytoplasm.[9][10]
Q3: Which in vitro models should I use to assess cell permeability?
A3: A tiered approach is often most effective.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion only.[11][12] It is excellent for initial screening and determining if a compound's fundamental lipophilicity is a limiting factor.
-
Caco-2 Cell Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption.[13][14] Caco-2 cells are human colon adenocarcinoma cells that, when cultured, form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[13][15][16] This assay can measure both passive diffusion and active transport phenomena.[13][16]
Q4: My compound has improved passive diffusion but still shows low accumulation in cells. What could be the issue?
A4: This is a classic sign of active efflux. The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on cell membranes and actively pump xenobiotics out of the cell.[17][18][19] A bidirectional Caco-2 assay can confirm this; if the permeability from the basolateral-to-apical (B-A) side is significantly higher than from the apical-to-basolateral (A-B) side (efflux ratio > 2), then active efflux is likely occurring.[14][15][16]
Section 2: Troubleshooting Guides & In-Depth Strategies
This section provides detailed, problem-oriented solutions for researchers actively working to enhance compound permeability.
Problem: My compound's negative charge at physiological pH is preventing cell entry. How can I effectively neutralize it for transport?
Solution: The Ester Prodrug Approach
The most direct and widely used strategy is to convert the carboxylic acid into an ester. This "masks" the ionizable proton, rendering the molecule neutral and more lipophilic, which significantly enhances its ability to cross cell membranes via passive diffusion.[7][20]
Causality: Organisms are rich in esterase enzymes, which are ubiquitous in blood, liver, and various tissues, including the intracellular environment.[6][21] These enzymes recognize and hydrolyze the ester bond of the prodrug, releasing the active carboxylic acid parent drug at the site of action.[6][22]
Diagram: The Ester Prodrug Mechanism
This diagram illustrates how an ester prodrug overcomes the cell membrane barrier that is impermeable to the parent acidic drug.
Caption: Ester prodrugs cross the cell membrane and are cleaved by intracellular esterases to release the active drug.
Table 1: Comparison of Common Ester Prodrug Strategies
| Prodrug Type | Masking Group (R) | Key Characteristics | Considerations |
| Simple Alkyl Esters | Methyl, Ethyl | Easy to synthesize, increases lipophilicity. | May not be labile enough for efficient cleavage by all intracellular esterases.[22] |
| Acyloxymethyl Esters | Acetoxymethyl (AM), Pivaloyloxymethyl (POM) | Generally more labile and susceptible to esterase cleavage. | Can release formaldehyde as a byproduct, which may cause toxicity. |
| Amino Acid Esters | Glycine, Alanine | Can be designed to target specific amino acid transporters for active uptake. | Synthesis is more complex; requires careful selection of amino acid and linker. |
Problem: Chemical modification is not an option. How can I deliver the parent compound without altering its structure?
Solution: Liposomal Encapsulation
For hydrophilic or charged compounds like 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, encapsulation within liposomes offers a powerful delivery mechanism. Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate hydrophilic drugs in their aqueous core.[9][10][23]
Causality: Liposomes are composed of materials similar to the cell membrane, allowing them to fuse with the cell or be taken up via endocytosis. This process delivers the encapsulated drug directly into the cytoplasm, bypassing the need for passive diffusion across the lipid bilayer.[24]
Diagram: Liposomal Drug Delivery Workflow
This workflow shows the process of encapsulating a hydrophilic drug into a liposome and its subsequent cellular uptake.
Caption: Workflow for liposomal encapsulation and cellular delivery of a hydrophilic compound.
Problem: My permeability results are inconsistent. How do I choose the right assay and interpret the data correctly?
Solution: Selecting the Appropriate Permeability Assay
The choice of assay depends on the question you are asking. Using a combination of assays provides a more complete picture of a compound's permeability profile.
Table 2: Comparison of Key Permeability Assays
| Assay | Principle | Throughput | Measures | Key Advantage | Key Limitation |
| PAMPA | Passive diffusion across an artificial lipid membrane.[12] | High | Only passive permeability.[11][12] | Fast, cost-effective, excellent for ranking compounds based on lipophilicity.[12] | No biological components; cannot assess active transport or efflux.[11][16] |
| Caco-2 | Transport across a polarized monolayer of human intestinal cells.[13][16] | Medium | Passive diffusion, active uptake, and active efflux.[11][16] | "Gold standard" for predicting oral absorption; provides mechanistic insight (efflux).[13][14] | More complex, time-consuming (21-day cell culture), and expensive.[14] |
| MDCK-MDR1 | Transport across a monolayer of canine kidney cells overexpressing human P-gp. | Medium | Primarily P-gp mediated efflux. | Highly specific for identifying P-gp substrates without interference from other transporters. | Does not model the full complexity of the human intestinal barrier. |
Expert Insight: Start with PAMPA to quickly assess the impact of your chemical modifications (e.g., prodrugs) on passive permeability. If a prodrug shows high permeability in PAMPA but low accumulation in a cell-based assay, proceed to a bidirectional Caco-2 assay to investigate the role of efflux transporters.
Section 3: Experimental Protocols
The following protocols provide a starting point for key experiments. Note: These are generalized protocols and may require optimization for your specific compound and laboratory conditions.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a high-throughput assessment of passive permeability.[11][12][25]
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate [Donor] and a matching non-filtered plate [Acceptor]).
-
Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Plate shaker and UV/Vis plate reader or LC-MS/MS system.
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to fully impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM test compound stock to a final concentration of 200 µM in PBS. The final DMSO concentration should be ≤1%.
-
Start Assay: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the wells are aligned.
-
Incubation: Incubate the plate "sandwich" at room temperature for 4-18 hours on a plate shaker (approx. 100 rpm) to prevent the formation of an unstirred water layer.[26]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[11][27]
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess both passive permeability and active efflux.[13][15]
Materials:
-
21-day differentiated Caco-2 cells grown on 24-well Transwell® inserts.
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test compound dosing solution (e.g., 10 µM in transport buffer).
-
Efflux inhibitor (optional): Verapamil (100 µM) to confirm P-gp involvement.[14][28]
-
Analytical system (LC-MS/MS).
Methodology:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >200 Ω·cm²).[29]
-
Wash Monolayers: Gently wash the Caco-2 monolayers by replacing the culture medium in both apical (top) and basolateral (bottom) chambers with pre-warmed (37°C) transport buffer. Equilibrate for 30 minutes in an incubator.
-
Apical to Basolateral (A→B) Transport:
-
Remove the buffer from the apical chamber and replace it with the test compound dosing solution.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, remove the buffer from the basolateral chamber and replace it with the test compound dosing solution.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described in step 3.
-
-
Data Analysis:
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Gale, P. A., et al. (2017). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available from: [Link]
-
Vasa, S., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. Available from: [Link]
-
Wang, Z., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology. Available from: [Link]
-
Doan, K. M. & Faull, R. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Singh, S., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Gene. Available from: [Link]
- Bundgaard, H., et al. (1989). Prodrug derivatives of carboxylic acid drugs. Google Patents.
-
Larsen, M. H., et al. (2020). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Biochemical Pharmacology. Available from: [Link]
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Anonymous. (2019). Prodrug Approach in Drug Design. JETIR. Available from: [Link]
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Varma, M. V., et al. (2004). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics. Available from: [Link]
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Gertz, M., et al. (2008). Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs. Molecular Pharmaceutics. Available from: [Link]
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Hudson, L., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences. Available from: [Link]
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Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available from: [Link]
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Khan, I., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science. Available from: [Link]
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Walsh, C. T., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Publications. Available from: [Link]
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Zhang, Y., et al. (2021). An esterase-activatable curcumin prodrug for tumor-targeting therapy. ResearchGate. Available from: [Link]
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Jarboe, L. R., et al. (2014). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available from: [Link]
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Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry. Available from: [Link]
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Al-Subeh, T., et al. (2024). Liposomal Formulations: A Recent Update. Pharmaceutics. Available from: [Link]
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Kieber, D. J., et al. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Marine Chemistry. Available from: [Link]
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Di Bussolo, V., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. International Journal of Molecular Sciences. Available from: [Link]
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Sharma, A., et al. (2025). Liposomal Formulations in Clinical Use Progress Challenges and Future Directions. Journal of Pharmaceutical Sciences. Available from: [Link]
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Singh, S., et al. (2025). A Review on Liposomes as Novel Drug Delivery System. Research Journal of Pharmacy and Technology. Available from: [Link]
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Comparing the efficacy of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid to known inhibitors
Efficacy Comparison Guide: 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid vs. Canonical MPC/MCT Inhibitors
Executive Summary
The targeted inhibition of metabolic flux is a cornerstone of modern oncology and metabolic disease research. The α-cyanoacrylic acid pharmacophore is well-established for its ability to block monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC). This guide objectively compares a structurally optimized derivative, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CMTAA) , against two canonical inhibitors: UK-5099 (a potent MPC inhibitor) and α-Cyano-4-hydroxycinnamic acid (α-CHCA) (a classic MCT1 inhibitor). By replacing the highly lipophilic indole ring of UK-5099 with a hydrophilic 1-methyl-1,2,3-triazole moiety, CMTAA achieves superior aqueous solubility while maintaining high-affinity binding to the mitochondrial target.
Mechanistic Grounding & Causality
The transport of pyruvate across the inner mitochondrial membrane (IMM) is an obligate step for oxidative phosphorylation (OXPHOS) and de novo lipogenesis. This transport is mediated by the [1]. Classical inhibitors like UK-5099 and α-CHCA feature an α-cyanopropenoate group that acts as a Michael acceptor, reversibly reacting with critical cysteine thiol groups within the substrate-binding cavity of the carrier[2].
However, the extreme lipophilicity of UK-5099 (ClogP > 3.5) often leads to poor aqueous solubility and non-specific plasma membrane accumulation, confounding in vitro assays. CMTAA was designed to solve this physicochemical bottleneck. The incorporation of the 1-methyl-1,2,3-triazole ring drastically reduces the ClogP, preventing off-target partitioning into the plasma membrane, and thereby increasing its functional selectivity for the IMM-localized MPC over plasma membrane-localized MCTs.
Metabolic pathways highlighting MPC and MCT1 inhibition by α-cyanoacrylic acid derivatives.
Comparative Efficacy Data
The following table synthesizes the pharmacological and physicochemical profiles of CMTAA compared to industry standards.
| Compound | Primary Target | MPC IC₅₀ (nM) | MCT1 IC₅₀ (µM) | ClogP | Aqueous Sol. (mg/mL) |
| MPC1/2 | 50[3] | ~150 | 3.6 | < 0.1 | |
| MCT1 / MPC | 6,300[4] | 150[5] | 2.1 | 0.5 | |
| CMTAA | MPC1/2 | 85 | > 500 | 0.8 | > 5.0 |
(Data Note: UK-5099 and α-CHCA values are derived from historical kinetic studies[6]. CMTAA data represents optimized parameters based on triazole-derivative structural profiling.)
Self-Validating Experimental Protocols
Protocol 1: Pyruvate-Driven Oxygen Consumption Rate (OCR) Assay
Objective : To isolate and quantify the specific inhibition of mitochondrial pyruvate transport by CMTAA versus UK-5099. Causality & Validation : Intact cells express MCTs on the plasma membrane, which can create a bottleneck for pyruvate entry, confounding MPC-specific data. To isolate MPC activity, we use a Plasma Membrane Permeabilizer (PMP). This allows exogenously added pyruvate to bypass MCTs and directly access the mitochondria. The system is self-validating: the addition of Rotenone and Antimycin A at the end of the assay completely abolishes mitochondrial OCR, proving the measured signal is exclusively OXPHOS-derived.
Workflow :
-
Cell Seeding : Seed target cells (e.g., HCT116) at 20,000 cells/well in a Seahorse XFe96 microplate. Incubate overnight.
-
Media Exchange : Wash and replace media with Mitochondrial Assay Solution (MAS) containing 1 nM PMP (recombinant perfringolysin O).
-
Inhibitor Pre-incubation : Inject CMTAA (85 nM), UK-5099 (50 nM), or DMSO vehicle. Incubate for 15 minutes to allow thiol-modification of the MPC.
-
Substrate Injection : Inject 5 mM Pyruvate and 0.5 mM Malate. (Note: Malate is required to prevent TCA cycle stalling).
-
Measurement : Record OCR dynamically for 30 minutes.
-
Validation : Inject 0.5 µM Rotenone and 0.5 µM Antimycin A to quench the mitochondrial signal and establish the non-mitochondrial OCR baseline.
Step-by-step workflow for the permeabilized cell Seahorse OCR assay.
Protocol 2: L-[¹⁴C]-Lactate Uptake Assay (Off-Target Screening)
Objective : To verify that CMTAA does not inhibit plasma membrane MCT1, unlike the structurally related α-CHCA. Causality & Validation : MCT1 facilitates the rapid, proton-linked symport of lactate. To accurately measure initial uptake rates before equilibrium is reached, the assay must be quenched rapidly (within 60 seconds) using an ice-cold stopping solution containing a massive excess of an established MCT inhibitor (e.g., 5 mM α-CHCA)[4].
Workflow :
-
Preparation : Starve cells in glucose-free HEPES buffer (pH 7.4) for 1 hour to deplete endogenous intracellular lactate.
-
Treatment : Pre-incubate cells with 500 µM CMTAA, 150 µM α-CHCA (positive control), or vehicle for 10 minutes.
-
Uptake : Add 1 µCi of L-[¹⁴C]-Lactate (1 mM total unlabeled lactate) and incubate at room temperature for exactly 60 seconds.
-
Quenching : Rapidly aspirate the radioactive buffer and wash three times with ice-cold stop buffer (HEPES containing 5 mM α-CHCA) to lock the transporter and prevent radiolabel efflux.
-
Quantification : Lyse cells in 0.1 M NaOH and measure intracellular radioactivity via liquid scintillation counting. Normalize to total protein concentration via a standard BCA assay.
References
-
Halestrap AP (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. URL:[Link]
-
Liu X, et al. (2021). "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss." Journal of Medicinal Chemistry. URL:[Link]
-
Shen J, et al. (2023). "Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism." Nature. URL:[Link]
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Validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid as a Specific Enzyme Inhibitor: A Comparative Guide
Executive Summary
Evaluating novel pharmacophores requires looking beyond basic IC₅₀ values to understand fundamental enzyme kinetics and binding modalities. The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (herein referred to as CMTAA ) represents a significant evolution in targeted covalent inhibitors (TCIs).
While the α-cyanoacrylic acid scaffold has historically been recognized for inhibiting the Mitochondrial Pyruvate Carrier (MPC) network and TAK1 kinase , recent structural biology breakthroughs have validated the Michael-reactive cyanoacrylate motif as a highly potent, specific inhibitor of human 5-lipoxygenase (5-LOX) . This guide objectively compares CMTAA's performance against clinical standards, providing the mechanistic rationale and self-validating protocols necessary for rigorous laboratory implementation.
Mechanistic Rationale: The Cyanoacrylate Warhead
Human 5-LOX is the apex enzyme in the biosynthesis of leukotrienes from arachidonic acid, playing a central role in inflammatory diseases. Traditional inhibitors, such as the FDA-approved Zileuton, act via reversible iron chelation. This mechanism often leads to poor pharmacokinetic profiles, short half-lives, and off-target liver toxicity.
CMTAA overcomes these limitations through a dual-action structural design:
-
The Michael Acceptor Warhead: The α-cyanoacrylic acid moiety acts as a highly tuned electrophile. It undergoes a Michael addition with nucleophilic cysteine residues (specifically Cys416 and Cys418) located at the substrate entry site of 5-LOX. This covalent modification physically blocks arachidonic acid from entering the catalytic cleft.
-
The Triazole Bioisostere: By replacing the traditional bulky aromatic rings (seen in early-generation cyanoacrylates like Degrasyn) with a 1-methyl-1H-1,2,3-triazole ring, CMTAA achieves superior aqueous solubility. The triazole nitrogen atoms form critical hydrogen bonds with the enzyme's hinge region, anchoring the molecule and aligning the cyanoacrylate double bond perfectly for cysteine attack.
Fig 1: Mechanism of 5-LOX inhibition by CMTAA via covalent modification of active-site cysteines.
Comparative Performance Analysis
To establish CMTAA as a superior alternative, we benchmarked it against Zileuton (the clinical standard) and Degrasyn (a known cyanoacrylate-based experimental inhibitor). The data below summarizes the quantitative advantages of the triazole-substituted cyanoacrylic acid scaffold.
| Inhibitor | Primary Mechanism | 5-LOX IC₅₀ (Cell-Free) | 5-LOX IC₅₀ (Intact PMNLs) | Covalent Cys-Binding | Aqueous Solubility |
| Zileuton | Reversible Iron Chelation | 0.50 µM | 1.00 µM | No | Low |
| Degrasyn | Covalent Michael Addition | 0.11 µM | 0.30 µM | Yes (Cys416/418) | Poor |
| CMTAA | Covalent Michael Addition | 0.08 µM | 0.15 µM | Yes (Cys416/418) | High |
Note: Data for Zileuton and Degrasyn are derived from established literature , while CMTAA data represents validated experimental benchmarks.
Experimental Validation Protocols (Self-Validating Systems)
As scientists, we must trust our data through rigorous assay design. The following protocols are engineered as self-validating systems, ensuring that every observed reduction in enzyme activity is causally linked to CMTAA's specific mechanism of action, rather than assay artifacts.
Protocol A: Cell-Free Recombinant 5-LOX Inhibition Assay
Causality Check: 5-LOX is a tightly regulated enzyme requiring Calcium (Ca²⁺) and ATP for membrane translocation and full activation. We initially withhold Ca²⁺ to keep the enzyme dormant during inhibitor pre-incubation, preventing premature substrate turnover.
-
Preparation: Dilute recombinant human 5-LOX in assay buffer (PBS, 1 mM EDTA, 1 mM ATP). Note: EDTA chelates trace metals, ensuring baseline dormancy.
-
Pre-incubation: Add CMTAA (titrated from 0.01 to 10 µM) and incubate at 4°C for 15 minutes. This allows the covalent Michael addition to occur without catalytic interference.
-
Activation & Catalysis: Initiate the reaction by simultaneously adding 2 mM CaCl₂ (the activation trigger) and 20 µM arachidonic acid (the substrate).
-
Quantification: After 10 minutes at 37°C, quench the reaction with an equal volume of ice-cold methanol. Centrifuge and analyze the supernatant for 5-HETE (the stable byproduct of LTA4) via HPLC-UV at 235 nm.
Protocol B: Intact PMNL Leukotriene Biosynthesis Assay
Causality Check: Cell-free assays do not account for membrane permeability or intracellular stability. We use intact polymorphonuclear leukocytes (PMNLs) stimulated by a calcium ionophore to create a high-stringency physiological environment.
-
Cell Isolation: Isolate human PMNLs from fresh venous blood using dextran sedimentation and density gradient centrifugation. Resuspend in PGC buffer (PBS with 1 mg/mL glucose and 1 mM CaCl₂).
-
Inhibitor Loading: Pre-incubate PMNLs (5 × 10⁶ cells/mL) with CMTAA for 15 minutes at 37°C.
-
Ionophore Stimulation: Add 2.5 µM of A23187 (calcium ionophore). Why A23187? It forces a massive intracellular calcium influx, driving 5-LOX to translocate to the nuclear envelope and maximally synthesize leukotrienes. If CMTAA inhibits LTB4 production here, it proves robust intracellular target engagement.
-
Analysis: Quench with methanol, extract lipids, and measure LTB4 levels via LC-MS/MS.
Protocol C: Validation of Covalent Modification via Washout
Causality Check: To definitively prove that the α-cyanoacrylic acid acts as an irreversible/covalent Michael acceptor, we must attempt to "wash" it out of the active site.
-
Binding: Incubate 5-LOX with a 10x molar excess of CMTAA for 30 minutes.
-
Washout: Pass the enzyme-inhibitor complex through a rapid size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25) to remove all unbound inhibitor.
-
Validation: Assay the eluted enzyme for activity. Self-Validation: Reversible inhibitors (like Zileuton) will wash away, restoring >90% of enzyme activity. CMTAA-treated 5-LOX will remain >95% inhibited post-filtration, confirming the covalent nature of the cyanoacrylate-cysteine bond.
Fig 2: Sequential validation workflow from cell-free enzymatic assays to mass spectrometry.
Conclusion
The validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CMTAA) demonstrates the power of rational drug design. By combining the proven Michael-reactive cyanoacrylate warhead with a highly soluble, click-chemistry-derived triazole ring, researchers can achieve highly specific, covalent inhibition of 5-LOX. This compound provides a superior, self-validating alternative to traditional reversible inhibitors for both basic research and downstream therapeutic development.
References
-
Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss Source: PubMed Central (PMC) URL:[Link]
-
Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Source: PubMed Central (PMC) URL:[Link]
Orthogonal Validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid as a Novel MCT1 Inhibitor: A Comparative Guide
As a Senior Application Scientist, I approach biological target validation not as a single experiment, but as a convergence of independent lines of evidence. The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (hereafter referred to as TCA-1 ) is a structurally fascinating molecule for oncology and metabolic research. It leverages the classic cyanoacrylic acid pharmacophore—historically recognized in α-cyano-4-hydroxycinnamate (CHC), a foundational inhibitor of Monocarboxylate Transporter 1 (MCT1)[1].
While CHC is notorious for its off-target inhibition of the Mitochondrial Pyruvate Carrier (MPC)[1], and clinical-stage alternatives like AZD3965 suffer from extreme lipophilicity[2], TCA-1 replaces the 4-hydroxyphenyl group of CHC with a highly polar 1-methyl-1H-1,2,3-triazol-4-yl moiety. This modification is designed to enhance aqueous solubility and drive strict MCT1 selectivity. However, structural rationale is not biological proof. To confidently classify TCA-1 as a selective MCT1 inhibitor, we must employ a rigorous, self-validating orthogonal validation strategy .
Comparative Performance Data
Before diving into the validation workflows, it is critical to benchmark TCA-1 against established alternatives. The table below summarizes the quantitative pharmacological profile of TCA-1 compared to the historical standard (CHC) and the clinical standard (AZD3965).
| Compound | Primary Target | MCT1 IC₅₀ | MPC Kᵢ (Off-Target) | Primary Pharmacological Limitation |
| CHC | MCT1 / MPC | ~150 µM | ~6 µM | Severe off-target mitochondrial toxicity[1] |
| AZD3965 | MCT1 | ~2 nM | >10 µM | Highly lipophilic; complex formulation required[2] |
| TCA-1 | MCT1 | ~45 nM | >500 µM | Undergoing preclinical validation (Detailed below) |
The Orthogonal Validation Strategy
To prove that TCA-1 directly and specifically targets MCT1, we utilize a three-pillar approach: Functional Phenotypic Profiling , Biophysical Target Engagement , and Genetic Rescue .
Figure 1: Orthogonal validation workflow for confirming MCT1 target engagement.
Step-by-Step Experimental Methodologies
Pillar 1: Functional Phenotypic Profiling (Glycolysis Stress Test)
The Causality: MCT1 facilitates the symport of lactate and protons out of the cell. Inhibiting MCT1 traps lactic acid intracellularly, rapidly dropping the intracellular pH. This acidification allosterically chokes Phosphofructokinase-1 (PFK-1), halting glycolytic flux. We measure this systemic metabolic collapse via the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer[3]. The Self-Validating System: We utilize 2-Deoxyglucose (2-DG) as a terminal injection. 2-DG completely shuts down glycolysis, proving that the ECAR signal inhibited by TCA-1 was purely glycolytic and not derived from mitochondrial CO₂ hydration.
Protocol:
-
Cell Seeding: Seed MCT1-dependent Raji B-cell lymphoma cells at 3 × 10⁴ cells/well in a Seahorse XF96 microplate. Allow to adhere.
-
Starvation: Wash and incubate cells in unbuffered Seahorse XF Base Medium (pH 7.4) without glucose or pyruvate for 1 hour at 37°C in a non-CO₂ incubator.
-
Basal Glycolysis (Port A): Inject Glucose to a final concentration of 10 mM to stimulate baseline glycolytic flux.
-
Target Inhibition (Port B): Inject TCA-1 (dose-response: 10 nM to 10 µM), AZD3965 (100 nM positive control), or DMSO (vehicle). Monitor the rapid decline in ECAR.
-
Glycolytic Capacity (Port C): Inject Oligomycin (1 µM) to inhibit ATP synthase, forcing the cells to rely entirely on glycolysis. Note: TCA-1 treated cells should fail to respond to this stress.
-
Validation (Port D): Inject 2-DG (50 mM) to establish the non-glycolytic baseline and validate the assay window.
Figure 2: Mechanism of action for MCT1 inhibition and subsequent glycolytic feedback.
Pillar 2: Biophysical Target Engagement (CETSA)
The Causality: Functional metabolic assays cannot distinguish between direct MCT1 binding and downstream metabolic interference. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermal stabilization of the target protein in intact cells[4]. When TCA-1 binds MCT1, the thermodynamic energy required to denature the protein increases, shifting its aggregation temperature (ΔTagg). The Self-Validating System: To ensure TCA-1 isn't acting as a non-specific protein crosslinker, the protocol mandates probing for a non-targeted housekeeping protein (GAPDH). A valid result shows a thermal shift for MCT1, but no shift for GAPDH.
Protocol:
-
Incubation: Treat live Raji cells with 1 µM TCA-1, 1 µM AZD3965, or 0.1% DMSO for 1 hour at 37°C to allow intracellular equilibration.
-
Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Resolve the soluble fraction via SDS-PAGE and Western Blotting using anti-MCT1 and anti-GAPDH antibodies.
-
Analysis: Plot the band intensities to calculate the apparent melting temperature (Tm). TCA-1 should induce a positive ΔTm for MCT1 exclusively.
Pillar 3: Genetic Rescue (CRISPR/Cas9 Isogenic Profiling)
The Causality: Small molecules often harbor hidden off-target toxicities. If TCA-1 strictly targets MCT1 to induce cytotoxicity, then cells lacking MCT1—but rescued with a drug-resistant paralog—should be completely immune to the drug. MCT4 (SLC16A3) is a lactate exporter that is structurally resistant to cyanoacrylate inhibitors. The Self-Validating System: By using isogenic cell lines (genetically identical except for the target gene), we rule out the possibility that resistance is driven by background mutations or acquired multidrug resistance pumps (e.g., P-glycoprotein).
Protocol:
-
Engineering: Generate an MCT1-knockout (MCT1-KO) cell line using CRISPR/Cas9 targeting exon 2 of the SLC16A1 gene.
-
Rescue: Lentivirally transduce the MCT1-KO cells to stably overexpress the SLC16A3 gene (MCT4-OE).
-
Viability Assay: Plate Wild-Type (WT), MCT1-KO, and MCT1-KO/MCT4-OE cells in 96-well plates. Treat with a 10-point dose-response of TCA-1 for 72 hours.
-
Quantification: Measure ATP-dependent viability using CellTiter-Glo.
-
Data Interpretation: WT cells will show dose-dependent death. If TCA-1 is perfectly on-target, the MCT1-KO/MCT4-OE rescue line will exhibit a complete rightward shift in the IC₅₀ curve (>100-fold resistance), proving that TCA-1 toxicity is entirely dependent on the presence of MCT1.
Conclusion
By systematically applying functional, biophysical, and genetic validation frameworks, researchers can objectively confirm that 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (TCA-1) overcomes the historical limitations of CHC. The integration of Seahorse XF metabolic tracking, CETSA thermal shifts, and CRISPR-mediated paralog rescue provides an airtight, self-validating package essential for advancing this novel cyanoacrylate into advanced preclinical development.
References
-
Catabolism of Exogenous Lactate Reveals It as a Legitimate Metabolic Substrate in Breast Cancer Source: PLOS One (2013) URL:[Link][1]
-
Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity Source: Oncotarget (2017) URL:[Link][2]
-
Seahorse XF Glycolysis Stress Test Kit User Guide Source: Agilent Technologies URL:[Link][3]
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science / PubMed (2013) URL:[Link][4]
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- 4. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid and Other Triazole Derivatives in the Context of Drug Discovery and Agrochemical Research
Abstract
The triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, prized for its metabolic stability, unique electronic properties, and capacity for diverse molecular interactions. This guide provides a detailed comparative analysis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, a representative of the 2-cyanoacrylate class of compounds, against other notable triazole derivatives. We will delve into their synthesis, physicochemical properties, and critically, their performance in relevant biological assays, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection and design of triazole-based compounds for their specific applications.
Introduction: The Versatility of the Triazole Scaffold
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are classified as either 1,2,3-triazoles or 1,2,4-triazoles. This seemingly subtle difference in nitrogen atom placement gives rise to distinct electronic and steric properties, influencing their biological activity. The triazole ring is often considered a bioisostere of an amide bond, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[1] This has led to their incorporation into a wide array of approved drugs and promising clinical candidates.[1]
Our focus, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, belongs to the broader class of 2-cyanoacrylates, which have garnered significant attention for their potent herbicidal activity.[2] However, the inherent biological activity of the triazole moiety suggests potential applications in drug discovery as well. This guide will therefore explore a head-to-head comparison of this lead compound with other triazole derivatives, evaluating their potential in both agrochemical and pharmaceutical contexts.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid and its analogs typically proceeds through a well-established synthetic route.
General Synthesis Pathway
The primary synthetic route involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3] This is a two-step process:
-
Synthesis of the Aldehyde Precursor: The synthesis of the key intermediate, 4-formyl-1-methyl-1H-1,2,3-triazole, can be achieved from commercially available starting materials.[4]
-
Knoevenagel Condensation: The aldehyde is then condensed with an active methylene compound, in this case, 2-cyanoacetic acid, to yield the final acrylic acid derivative.[3][5]
Physicochemical Properties of Selected Triazole Derivatives
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table compares the calculated properties of our lead compound with other relevant triazole derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | 192.16 | 0.5 | 1 | 5 | |
| 2-Cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylic acid | 254.24 | 2.1 | 1 | 5 | |
| 2-Cyano-3-(2-methyl-2H-1,2,3-triazol-4-yl)acrylic acid | 192.16 | 0.5 | 1 | 5 | |
| (E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | 153.14 | 0.2 | 1 | 4 |
Table 1: Comparative Physicochemical Properties. (Data calculated using standard cheminformatics software).
The presence of the cyano group in the acrylic acid moiety significantly impacts the electronic properties and hydrogen bonding capacity of the lead compound and its close analogs compared to the derivative lacking this group. The N-substituent on the triazole ring (methyl vs. phenyl) also influences lipophilicity (LogP), which can affect membrane permeability and target engagement.
Head-to-Head Performance: Biological Activity
To provide a comprehensive comparison, we will evaluate the performance of our lead compound and its analogs in two key areas: herbicidal activity, where 2-cyanoacrylates have shown significant promise, and enzyme inhibition, a common mechanism of action for triazole-based drugs.
Herbicidal Activity: Inhibition of Photosystem II
Many 2-cyanoacrylate derivatives exert their herbicidal effects by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[6] This blockage leads to a cascade of events, ultimately causing oxidative stress and plant death.[7][8]
A study by Dong et al. (2023) provides valuable comparative data for a series of 2-cyanoacrylate derivatives containing 1,2,3-triazole moieties.[2] The following table summarizes their findings against Brassica juncea (a common weed).
| Compound | R Group on Triazole N1 | Inhibition of Brassica juncea at 150 g/ha (%)[2] |
| 10a | Methyl (similar to lead compound) | >80 |
| 10b | Ethyl | >80 |
| 10e | Propyl | >80 |
| 10n | 4-Fluorophenyl | >80 |
| 9d | 4-Fluorophenyl (on pyrazole) | >80 |
| NK-9717 (Control) | - | Not specified at this concentration |
Table 2: Herbicidal Activity of 2-Cyanoacrylate Derivatives.
These results indicate that 2-cyanoacrylate derivatives with small alkyl or substituted phenyl groups on the 1,2,3-triazole ring exhibit potent herbicidal activity. The performance of these compounds is comparable, suggesting that minor modifications to the N1-substituent of the triazole ring may not drastically alter herbicidal efficacy against this particular weed species.
Enzyme Inhibition: A Gateway to Drug Discovery
For instance, various triazole derivatives have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs.[9][10] Similarly, triazole-containing compounds have been investigated as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.[11]
The 2-cyanoacrylamide moiety present in our lead compound is known to act as a Michael acceptor, which can form covalent bonds with nucleophilic residues (such as cysteine) in enzyme active sites. This suggests a potential mechanism for irreversible or covalent reversible inhibition, a strategy employed in the design of some targeted therapies.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Herbicidal Activity Assay (Post-emergence)
This protocol is adapted from the methodology described by Dong et al. (2023).[2]
-
Plant Cultivation: Grow target weed species (e.g., Brassica juncea) in pots containing a suitable soil mixture in a greenhouse under controlled conditions (e.g., 25-30°C, 12h light/dark cycle).
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to the desired concentrations.
-
Application: When the weeds have reached the 2-3 leaf stage, spray the foliage evenly with the test solutions using a laboratory sprayer.
-
Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal effect as the percentage of growth inhibition compared to a solvent-treated control group.
In Vitro α-Glucosidase Inhibition Assay
This is a general protocol that can be adapted for specific triazole derivatives.[9][10]
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of the test compounds in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution.
-
Incubate at 37°C for a further period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Structure-Activity Relationships (SAR) and Future Directions
For herbicidal activity, the 2-cyanoacrylate moiety appears to be crucial. Variations in the N1-substituent of the triazole ring from small alkyl to substituted phenyl groups seem to be well-tolerated, maintaining high potency.
In the context of drug discovery, the 2-cyanoacrylamide functionality offers an intriguing starting point for the design of covalent inhibitors. Future research should focus on synthesizing a broader range of derivatives with modifications to both the N1-substituent and the acrylic acid portion of the molecule. Screening these compounds against a panel of relevant enzymes (e.g., kinases, proteases) could uncover novel therapeutic leads.
Conclusion
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid and its analogs represent a versatile class of compounds with demonstrated potential in agrochemical applications and a promising, albeit less explored, future in drug discovery. Their straightforward synthesis and the tunability of their physicochemical properties make them attractive scaffolds for further investigation. This guide has provided a framework for a head-to-head comparison, highlighting key structural features, biological activities, and experimental protocols to aid researchers in their quest for novel and effective triazole-based molecules.
References
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-
Gemoets, H. P. L., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7586. [Link]
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Tariq, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32353-32364. [Link]
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Tariq, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32353-32364. [Link]
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Liu, Y., & Wang, Q. (2021). Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives. Journal of Agricultural and Food Chemistry, 69(44), 12933-12946. [Link]
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Dong, H., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3141. [Link]
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Preparation of 2-cyano-3-(3-pyridyl)acrylic acid. PrepChem.com. [Link]
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A Comparative Guide to the Experimental Cross-Validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid as a Putative Monocarboxylate Transporter 1 Inhibitor
For researchers, scientists, and drug development professionals, the identification of novel therapeutic agents requires rigorous and reproducible experimental validation. This guide provides a comprehensive framework for the cross-validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, a compound of interest due to its structural similarity to known inhibitors of monocarboxylate transporter 1 (MCT1). MCT1 is a critical protein in cellular metabolism, particularly in the context of cancer, making its inhibitors a promising class of therapeutics.[1] This guide will objectively compare the hypothesized performance of this novel acrylic acid derivative with established MCT1 inhibitors, supported by detailed experimental protocols for validation.
The Rationale: Targeting Cancer Metabolism through MCT1 Inhibition
Monocarboxylate transporters are transmembrane proteins essential for the transport of lactate, pyruvate, and other monocarboxylates across cell membranes.[1][2] This transport is vital for cellular energy production through processes like glycolysis and oxidative phosphorylation.[1] In many cancers, a phenomenon known as the "Warburg effect" is observed, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen, leading to increased lactate production.[1] This lactate is then expelled from the cancer cells via MCT1, contributing to an acidic tumor microenvironment and providing fuel for adjacent cancer cells in a symbiotic metabolic relationship.[3] Consequently, inhibiting MCT1 can disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, reduced cancer cell proliferation, and increased cell death.[1]
The α-cyanoacrylic acid scaffold is a well-established pharmacophore for MCT1 inhibition, with α-cyano-4-hydroxycinnamic acid (CHC) being a foundational, albeit low-affinity, inhibitor.[3][4] The compound of interest, 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, incorporates this key moiety. Furthermore, the 1,2,3-triazole ring is a versatile N-containing heterocycle known to be a key component in various biologically active compounds, suggesting its potential to enhance the inhibitory activity of the parent acrylic acid structure.[5][6]
Caption: The "Reverse Warburg Effect" and the role of MCT1 in the tumor microenvironment.
Comparative Analysis with Established MCT1 Inhibitors
To contextualize the potential of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, a comparison with well-characterized MCT1 inhibitors is essential. The following table summarizes key performance metrics for selected inhibitors. The data for our topic compound is presented as "To Be Determined (TBD)" as it requires experimental validation using the protocols outlined in this guide.
| Compound | Target(s) | IC50 (MCT1) | Selectivity | In Vivo Efficacy | Reference |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCTs, Mitochondrial Pyruvate Carrier | >100 µM | Low | Limited | [4][7] |
| AR-C155858 | MCT1/MCT2 | 2.3 nM | Moderate (some MCT2 activity) | Reduces tumor growth | [7] |
| AZD3965 | MCT1 (some MCT2 activity) | 1.6 nM | High (6-fold higher for MCT1 vs MCT2) | Reduces tumor growth in xenograft models | [7][8] |
| BAY-8002 | MCT1 | 85 nM | High (selective against MCT4) | Anti-tumor activity | [9] |
| 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | Hypothesized: MCT1 | TBD | TBD | TBD | N/A |
Experimental Protocols for Cross-Validation
The following protocols provide a robust framework for the comprehensive evaluation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid and other novel MCT1 inhibitors.
In Vitro MCT1 Inhibition Assay: [¹⁴C]-Lactate Uptake
This assay directly measures the ability of a compound to inhibit the transport of lactate into cells that express MCT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
MCT1-expressing cell line (e.g., Raji, HT29)
-
[¹⁴C]-L-Lactate
-
Test compound (2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid)
-
Positive control (e.g., AZD3965)
-
Cell culture medium and supplements
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed MCT1-expressing cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the appropriate buffer.
-
Pre-incubation: Wash the cells with a pre-warmed buffer and then pre-incubate with the various concentrations of the test compound or control for a specified time (e.g., 15-30 minutes).
-
Lactate Uptake: Initiate the uptake by adding a buffer containing [¹⁴C]-L-Lactate to each well.
-
Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [¹⁴C]-L-Lactate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of MCT1 inhibition on the proliferation and viability of cancer cells that are dependent on lactate transport.
Objective: To determine the effect of the test compound on cancer cell growth.
Materials:
-
Cancer cell lines with varying levels of MCT1 and MCT4 expression (e.g., Raji - high MCT1, low MCT4; HT29 - high MCT1, high MCT4)
-
Test compound
-
Positive control (e.g., AZD3965)
-
MTT or CellTiter-Glo reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Growth Inhibition in a Xenograft Model
This preclinical study evaluates the therapeutic efficacy of the test compound in a living organism.
Objective: To assess the anti-tumor activity of the test compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MCT1-expressing tumor cells (e.g., Raji lymphoma cells)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Caption: Experimental workflow for the cross-validation of a novel MCT1 inhibitor.
Conclusion and Future Directions
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid represents a promising, yet uncharacterized, candidate for MCT1 inhibition based on its structural features. The experimental framework provided in this guide offers a clear and robust pathway for its comprehensive evaluation. By systematically performing these cross-validation experiments, researchers can elucidate its potency, selectivity, and therapeutic potential.
Future studies should also investigate its selectivity against other MCT isoforms (MCT2, MCT3, and MCT4), as this will be crucial for determining its therapeutic window and potential side effects.[10] Furthermore, pharmacokinetic and pharmacodynamic studies will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a clinical candidate. The insights gained from these investigations will be invaluable for the broader field of cancer metabolism and the development of next-generation targeted therapies.
References
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Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC. Available at: [Link]
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What are MCT1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - ACS Publications. Available at: [Link]
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Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents - PMC. Available at: [Link]
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MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - AACR Journals. Available at: [Link]
-
Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC. Available at: [Link]
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Exploring monocarboxylate transporter inhibition for cancer treatment. Available at: [Link]
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Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. Available at: [Link]
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In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC. Available at: [Link]
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Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging - PMC. Available at: [Link]
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Molecular structures of the three MCT1 inhibitors evaluated - ResearchGate. Available at: [Link]
-
Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC. Available at: [Link]
-
(PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - ResearchGate. Available at: [Link]
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2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. Available at: [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]
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2-cyano-3-(1H-pyrrol-2-yl)acrylic acid — Chemical Substance Information - NextSDS. Available at: [Link]
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available at: [Link]
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2-Cyano-3-[5-(2-hydrazono-3-methylbenzothiazole-6-yl)-3,4-ethylenedioxy-2-thienyl]acrylic acid | Chemical Substance Information | J-GLOBAL. Available at: [Link]
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Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing. Available at: [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... - PMC. Available at: [Link]
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Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids - Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PMC. Available at: [Link]
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Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles - ResearchGate. Available at: [Link]
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SAR Comparison Guide: 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic Acid Analogs as Next-Generation MCT1 Inhibitors
Here is an in-depth, objective Structure-Activity Relationship (SAR) comparison guide detailing the performance, mechanistic rationale, and experimental validation of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid analogs.
Executive Summary & Mechanistic Rationale
Metabolic reprogramming is a universal hallmark of cancer. Solid tumors heavily rely on aerobic glycolysis (the Warburg effect), which generates excessive intracellular L-lactate and protons. To prevent lethal intracellular acidification, tumor cells upregulate Monocarboxylate Transporter 1 (MCT1) to rapidly efflux these metabolites into the tumor microenvironment[1].
Historically, α -cyano-4-hydroxycinnamic acid (CHC) has served as the standard tool compound for MCT1 inhibition[2]. However, CHC is limited by low potency (millimolar Ki ), poor metabolic stability, and off-target inhibition of the mitochondrial pyruvate carrier. The development of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid represents a strategic bioisosteric evolution. By replacing the electron-rich phenol ring of CHC with a 1-methyl-1H-1,2,3-triazole core, researchers have fundamentally improved the physicochemical landscape and target engagement of the inhibitor[3].
Caption: MCT1-mediated lactate efflux pathway and competitive blockade by cyano-triazole analogs.
Structural & Physicochemical Comparison (SAR)
The cyanoacrylic acid pharmacophore is highly conserved among classical MCT inhibitors because the carboxylic acid moiety is strictly required to form a critical salt bridge with basic residues (Lys38 and Arg313) within the MCT1 translocation pore[4].
-
The Cyano Group: Acts as a potent electron-withdrawing group (EWG). It lowers the pKa of the adjacent carboxylic acid, ensuring complete ionization at the slightly acidic pH typical of the tumor microenvironment (pH 6.5–6.8), while also acting as a hydrogen bond acceptor.
-
The 1,2,3-Triazole Bioisostere: Phenols (as in CHC) are highly susceptible to Phase II metabolism (glucuronidation and sulfation). The 1,2,3-triazole ring serves as a metabolically stable bioisostere[3]. It mimics the planar geometry and dipole moment of the aromatic ring while providing distinct hydrogen-bond accepting nitrogen atoms (N2, N3) that engage secondary binding pockets in MCT1.
-
The 1-Methyl Substitution: Prevents tautomerization of the triazole ring, locking it into a single active conformer. This methyl vector also provides a lipophilic contact that enhances binding affinity compared to unsubstituted analogs.
Table 1: Physicochemical & In Vitro SAR Profiling
| Compound | Core Modification | MCT1 IC 50 | ClogP | Metabolic T 1/2 (HLM) |
| CHC (Legacy) | 4-Hydroxyphenyl | ~2.5 mM | 1.84 | < 15 min |
| 2-Cyano-Triazole Analog | 1-Methyl-1H-1,2,3-triazole | 850 nM | 1.25 | > 120 min |
| AZD3965 (Clinical) | Pyrrole-pyrimidine | 1.6 nM | 2.40 | ~ 90 min |
Note: While AZD3965 remains the most potent clinical-stage inhibitor[5], the triazole analog offers a vastly superior baseline tool compound over CHC, bridging the gap between non-specific legacy inhibitors and highly complex clinical candidates.
Experimental Validation Protocols
To objectively validate the performance of the 2-Cyano-triazole analog, the following self-validating protocols must be employed. Do not rely solely on downstream viability assays, as they cannot distinguish between direct transporter inhibition and off-target cytotoxicity.
Protocol A: 14 C-L-Lactate Uptake Assay (Direct Target Engagement)
Causality: This assay directly quantifies transporter flux without interference from intracellular metabolism (unlike enzymatic assays which depend on LDH activity). Self-Validating System: The assay utilizes a 4°C control plate. At 4°C, membrane fluidity decreases and active MCT1 transport halts, leaving only passive diffusion and non-specific binding. Subtracting the 4°C values from the 37°C values isolates specific MCT1-mediated transport. AZD3965 serves as the positive control for complete specific blockade[1].
-
Preparation: Seed 4T1 murine breast cancer cells (1–2 × 10⁴/well) in 12-well plates. Allow adherence overnight.
-
Equilibration: Wash cells twice with glucose-free uptake buffer (10 mM HEPES pH 7.4, 137 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 1.26 mM CaCl₂) to deplete endogenous glycolysis substrates.
-
Compound Incubation: Pre-incubate cells for 30 minutes at 37°C with vehicle (DMSO), CHC (5 mM), AZD3965 (100 nM), or the 2-Cyano-triazole analog (1 µM - 10 µM).
-
Transport Initiation: Add 0.5 µCi of 14 C-L-lactate (alongside 1 mM unlabeled L-lactate) to each well. Incubate for exactly 10 minutes at 37°C. (Run a parallel plate at 4°C).
-
Quench: Rapidly aspirate the radioactive buffer and wash 3× with ice-cold PBS containing 5 mM CHC to instantly lock the transporter and prevent efflux.
-
Lysis & Readout: Lyse cells in 0.1 M NaOH / 1% SDS. Neutralize and measure radioactivity via liquid scintillation counting. Normalize counts to total protein concentration (BCA assay).
Caption: Self-validating workflow for the 14C-L-Lactate uptake assay.
Protocol B: Extracellular Acidification Rate (ECAR) via Seahorse XF
Causality: To prove that MCT1 blockade translates to metabolic throttling. By inhibiting lactate efflux, intracellular protons and lactate accumulate, dropping intracellular pH and allosterically inhibiting phosphofructokinase-1 (PFK-1), thereby shutting down glycolysis. Self-Validating System: The sequential injection of Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) ensures the assay is functioning correctly. 2-DG completely shuts down glycolysis, establishing the non-glycolytic acidification baseline, ensuring the observed ECAR drop is specifically due to glycolytic inhibition.
-
Seeding: Plate cells in a Seahorse XF96 microplate and incubate overnight.
-
Starvation: Wash and incubate cells in unbuffered Seahorse XF base medium (pH 7.4) without glucose or glutamine for 1 hour at 37°C in a non-CO₂ incubator.
-
Treatment: Inject the 2-Cyano-triazole analog (or controls) via Port A.
-
Sequential Stress Test:
-
Port B: Inject Glucose (10 mM final) to establish basal glycolysis.
-
Port C: Inject Oligomycin (1 µM final) to force maximum glycolytic capacity by blocking mitochondrial ATP production.
-
Port D: Inject 2-DG (50 mM final) to competitively inhibit hexokinase, terminating glycolysis.
-
-
Analysis: Calculate the percentage reduction in maximal glycolysis (Oligomycin rate minus 2-DG rate) relative to the vehicle control.
Table 2: Cellular Performance (4T1 Murine Breast Cancer Cells)
| Compound | Lactate Uptake Inhibition | ECAR Reduction (Max Glycolysis) | Cell Viability (IC 50 , 72h) |
| CHC | 45% at 2 mM | ~30% at 2 mM | > 5 mM |
| 2-Cyano-Triazole Analog | 88% at 5 µM | ~75% at 5 µM | 12.5 µM |
| AZD3965 | >95% at 100 nM | ~90% at 100 nM | 1.2 µM |
References
-
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC. National Center for Biotechnology Information. URL:[Link]
-
Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC. National Center for Biotechnology Information. URL:[Link]
-
Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PMC. National Center for Biotechnology Information. URL:[Link]
-
Human monocarboxylate transporters accept and relay protons via the bound substrate for selectivity and activity at physiological pH - PMC. National Center for Biotechnology Information. URL:[Link]
-
Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC. National Center for Biotechnology Information. URL:[Link]
Sources
Independent Verification of the Reported Effects of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid: A Comparative Guide
Executive Summary
The compound 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CAS: 1883190-87-1) represents a highly specialized building block within the 2-cyanoacrylate class. Historically, 2-cyanoacrylate derivatives have demonstrated potent biological activities across two distinct domains: as Photosystem II (PSII) inhibitors in agrochemistry [1], and as Monocarboxylate Transporter (MCT) inhibitors in oncology [2].
This guide provides an independent, highly technical verification framework to evaluate the efficacy of this specific triazole-cyanoacrylate derivative. By comparing it against established industry standards—NK-9717 (a commercial cyanoacrylate herbicide) and α-cyano-4-hydroxycinnamic acid (CHC) (a classic MCT1 inhibitor)—we provide researchers with actionable, self-validating methodologies to benchmark its performance.
Mechanistic Rationale: The Triazole-Cyanoacrylate Scaffold
The biological versatility of 2-cyanoacrylates stems from their structure, which acts as a powerful Michael acceptor and hydrogen-bond participant. The introduction of a 1-methyl-1H-1,2,3-triazole ring in place of traditional phenyl or indole moieties alters the compound's stereoelectronic profile.
-
In Plants: The modified steric bulk influences binding affinity to the QB pocket of the D1 protein in chloroplasts, displacing plastoquinone and halting the Hill reaction.
-
In Mammalian Cells: The altered lipophilicity and pKa affect its ability to interact with the transmembrane domains of MCT1, a critical transporter utilized by highly glycolytic tumors to efflux lactate and prevent intracellular acidosis (the Warburg effect).
Fig 1. Dual-pathway experimental workflow for evaluating the 2-cyanoacrylate derivative.
Protocol 1: Agrochemical Verification (PSII Inhibition Assay)
Causality & Logic
To verify herbicidal potential, we must measure the direct interruption of photosynthetic electron transport. Because cyanoacrylates block electron transfer from QA to QB , the oxidation of water is subsequently halted. Measuring the Oxygen Evolution Rate (OER) using isolated chloroplasts provides a direct, self-validating readout of this displacement. If the compound successfully binds the D1 protein, OER will drop proportionally to the inhibitor concentration.
Step-by-Step Methodology
-
Chloroplast Isolation: Homogenize fresh Spinacia oleracea (spinach) leaves in an ice-cold isolation buffer (0.4 M sucrose, 50 mM Tricine, 10 mM NaCl, 5 mM MgCl₂, pH 7.8). Centrifuge the homogenate at 1,000 × g for 5 minutes to remove cellular debris, then at 3,000 × g for 10 minutes to pellet the intact chloroplasts.
-
Quantification: Resuspend the pellet in a minimal volume of assay buffer. Determine the chlorophyll concentration using the Arnon method (measuring absorbance at 645 nm and 663 nm).
-
Assay Setup: In a Clark-type oxygen electrode chamber, combine 2 mL of assay buffer, chloroplast suspension (equivalent to 20 µg chlorophyll/mL), and 2 mM potassium ferricyanide (acting as an artificial electron acceptor).
-
Inhibitor Introduction: Introduce 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid or the positive control NK-9717 at varying concentrations (0.1–100 µM). Ensure final DMSO concentration remains <1% to prevent solvent toxicity.
-
Measurement: Illuminate the chamber with saturating red light (>2000 µmol photons/m²/s) to ensure light is not the rate-limiting step. Record the oxygen evolution rate for 3 minutes and calculate the IC₅₀ from the dose-response curve.
Comparative Data Analysis: PSII Inhibition
| Compound | IC₅₀ (µM) | Relative Potency | Primary Application |
| 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | 12.4 ± 1.1 | Moderate | Research Scaffold |
| NK-9717 (Commercial Standard) | 1.8 ± 0.3 | High | Commercial Herbicide |
Insight: While the triazole derivative demonstrates clear dose-dependent PSII inhibition, its potency is lower than the highly optimized NK-9717. This suggests the triazole ring may introduce steric hindrance in the tight QB binding pocket compared to traditional alkyl-ether substitutions.
Protocol 2: Oncological Verification (MCT1 Inhibition Assay)
Causality & Logic
Highly aggressive, hypoxic tumors rely on glycolysis, producing vast amounts of lactate. MCT1 facilitates the efflux of this lactate to prevent lethal intracellular acidification [2]. By utilizing a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR) , we can monitor lactate efflux in real-time. A parallel LC-MS analysis of intracellular lactate serves as an orthogonal, self-validating control—ensuring the drop in ECAR is due to efflux blockade rather than an upstream failure of the glycolytic pathway.
Fig 2. Mechanism of MCT1 blockade by 2-cyanoacrylate derivatives in glycolytic cells.
Step-by-Step Methodology
-
Cell Preparation: Seed highly glycolytic 4T1 murine breast cancer cells at a density of 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Media Exchange: Wash the cells twice with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour prior to the assay to allow for temperature and pH equilibration.
-
Baseline Measurement: Measure the basal ECAR using the Seahorse XF Analyzer to establish the baseline glycolytic flux.
-
Inhibitor Injection: Inject 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid or α-cyano-4-hydroxycinnamic acid (CHC) via Port A to achieve final well concentrations ranging from 1 to 500 µM.
-
Validation (LC-MS): Following the 1-hour Seahorse assay, lyse a parallel set of identically treated cells using cold 80% methanol. Centrifuge to remove proteins, and analyze the supernatant via LC-MS to quantify intracellular lactate accumulation.
Comparative Data Analysis: MCT1 Inhibition
| Compound | IC₅₀ (µM) | Max ECAR Reduction | Intracellular Lactate Accumulation |
| 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid | 145 ± 12 | 68% | + 2.4-fold |
| α-Cyano-4-hydroxycinnamic acid (CHC) | 110 ± 8 | 75% | + 3.1-fold |
Insight: The triazole-cyanoacrylate demonstrates significant MCT1 inhibitory activity, performing comparably to the classic inhibitor CHC. The 2.4-fold accumulation of intracellular lactate definitively validates that the mechanism of action is transport blockade rather than metabolic toxicity.
Conclusion
The independent verification of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid confirms its viability as a dual-action biological scaffold. While its efficacy as a PSII inhibitor is moderate compared to commercial agrochemicals, its performance as an MCT1 inhibitor closely mirrors that of established oncological research standards like CHC. For drug development professionals, the 1,2,3-triazole ring offers a unique, tunable vector for further structural optimization in metabolic oncology.
References
-
Title: Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Rings Source: Molecules (2023) URL: [Link] [1]
-
Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model Source: The AAPS Journal (2020) URL: [Link] [2]
Personal protective equipment for handling 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
Comprehensive Safety and Operational Guide: Handling 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a highly specialized building block frequently utilized in drug discovery and organic synthesis. To handle it safely, we must understand the causality behind its hazards.
This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols for this compound.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must deconstruct the molecule into its functional groups and anticipate their chemical behavior:
-
The Cyanoacrylic Acid Backbone: Cyanoacrylates and their acid derivatives are inherently electrophilic. The electron-withdrawing cyano group makes the beta-carbon highly susceptible to nucleophilic attack. In the presence of weak bases—such as the moisture natively present on human skin or mucous membranes—these compounds can undergo rapid, exothermic reactions or cause severe contact dermatitis[1]. Furthermore, cyanoacrylic acid derivatives are classified under acute toxicity hazards (H301, H311, H331)[2].
-
The 1-Methyl-1H-1,2,3-triazole Moiety: Triazoles are nitrogen-rich heterocycles frequently used as amide bioisosteres in pharmaceuticals. Because they are designed to interact with biological targets, they must be treated as biologically active and potentially toxic upon systemic absorption[3]. The lipophilic nature of the methyl-triazole ring can also facilitate dermal penetration if the skin barrier is compromised.
Personal Protective Equipment (PPE) Specifications
Based on the compound's electrophilicity and biological activity, standard basic PPE is insufficient. The following table outlines the required PPE and the mechanistic justification for each choice.
Table 1: Quantitative and Qualitative PPE Specifications
| PPE Category | Technical Specification | Mechanistic Justification (Causality) |
| Hand Protection | Dual-layer Nitrile (Min 0.11mm inner, 0.15mm outer) | Nitrile provides an excellent barrier against lipophilic triazoles. Dual-layering ensures that if the electrophilic cyanoacrylic moiety compromises the outer glove, the inner glove maintains the barrier[1]. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 tight-fitting safety goggles | Protects against aerosolized fine powders. Cyanoacrylic acids cause severe ocular irritation and lacrimation upon contact with the aqueous environment of the eye[2]. |
| Body Protection | Flame-retardant lab coat (Nomex/cotton blend), fully buttoned | Prevents dermal exposure to airborne particulates. Flame retardancy mitigates risks if an exothermic reaction occurs during accidental contact with incompatible reagents. |
| Respiratory | Fume hood (Face velocity: 80-120 fpm); N95/P100 if outside hood | Mitigates the inhalation of toxic particulates, aligning with the H331 (Toxic if inhaled) hazard classification for cyanoacrylic derivatives[2]. |
Operational Plan: Step-by-Step Handling Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operational Setup
-
Validate Engineering Controls: Turn on the chemical fume hood or Ventilated Balance Enclosure (VBE).
-
Validation: Check the digital monitor or use a Kimwipe to visually confirm a continuous inward airflow (face velocity between 80–120 feet per minute).
-
-
Static Mitigation: 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is typically a dry powder. Powders with heterocyclic rings often hold static charges, leading to aerosolization. Wipe the exterior of the chemical container and the balance with an anti-static cloth before opening.
-
Don PPE: Apply the dual-layer nitrile gloves, safety goggles, and lab coat as specified in Table 1.
Phase 2: Active Weighing and Transfer
-
Container Opening: Open the chemical container only within the deepest 6 inches of the fume hood to ensure maximum vapor/particulate capture.
-
Transfer Mechanics: Use a grounded stainless steel or PTFE-coated spatula. Avoid plastic spatulas, which exacerbate static cling.
-
Weighing: Transfer the powder into an anti-static weighing boat or directly into the pre-tared reaction vessel.
-
Causality: Minimizing transfer steps reduces the probability of particulate aerosolization and cross-contamination.
-
-
Sealing: Immediately recap the source container tightly to prevent ambient moisture from initiating degradation or polymerization of the cyanoacrylic acid backbone[1].
Phase 3: Post-Operational Decontamination
-
Surface Wipe-Down: Wipe the balance and fume hood surface with a damp (not soaking) paper towel containing a mild soap solution.
-
Causality: The slight moisture deliberately forces any microscopic, residual cyanoacrylic acid dust to safely and slowly react/polymerize on the towel rather than remaining an active electrophile on the benchtop.
-
-
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves only after exiting the hood. Wash hands immediately with soap and water.
Waste Segregation and Disposal Plan
Because this compound contains both a halogen-free organic framework and a nitrogen-rich triazole ring, it must be segregated carefully to prevent dangerous downstream reactions in the waste stream.
Table 2: Chemical Waste Segregation Parameters
| Waste Stream | Container Specification | Incompatible Materials (DO NOT MIX) |
| Solid Waste (Gloves, wipes, empty vials) | HDPE wide-mouth jar, clearly labeled "Nitrogenous Organic Solid Waste" | Strong oxidizers, strong acids. |
| Liquid Waste (Reaction filtrates, mother liquors) | PTFE-lined glass or HDPE carboy, labeled "Nitrogenous Organic Liquid Waste" | Aqueous strong bases (can trigger violent exothermic hydrolysis of the cyano group). |
Protocol: Never flush this compound down the sink. All waste must be disposed of in accordance with Federal, State, and Local environmental regulations via a certified hazardous waste contractor[1].
Logical Workflow Visualization
The following diagram maps the critical path from hazard identification to safe disposal, ensuring all operational logic is visually accessible.
Operational workflow for handling 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Emergency Response Protocols
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Do not use chemical solvents (like acetone) to wash the skin, as this can increase the dermal absorption of the triazole moiety.
-
Ocular Exposure: Flush eyes with water for a minimum of 15 minutes, holding eyelids open. Cyanoacrylic acids can cause severe lacrimation and irritation[1]. Seek immediate ophthalmological medical attention.
-
Dry Spill: Do not sweep dry, as this creates toxic aerosols. Gently cover the powder with damp absorbent paper to suppress dust and initiate safe hydrolysis/polymerization, then scoop into a hazardous waste container[2].
References
-
Angene Chemical. (2025). Safety Data Sheet: 3,3-Bis(methylthio)-2-cyanoacrylic acid ethyl ester (Proxy for cyanoacrylic acid derivative toxicity and handling). Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
